2-(Naphthalen-2-yloxy)acetonitrile
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-naphthalen-2-yloxyacetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO/c13-7-8-14-12-6-5-10-3-1-2-4-11(10)9-12/h1-6,9H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVRXIVWRURPCRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50364442 | |
| Record name | 2-(naphthalen-2-yloxy)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50364442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104097-35-0 | |
| Record name | 2-(naphthalen-2-yloxy)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50364442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-(Naphthalen-2-yloxy)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthetic pathway for 2-(naphthalen-2-yloxy)acetonitrile, a key intermediate in the development of various pharmacologically active molecules. The synthesis is primarily achieved through the Williamson ether synthesis, a robust and versatile method for forming ether linkages. This document details the reaction mechanism, provides a comprehensive experimental protocol, and presents expected analytical data for the target compound.
Core Synthesis Pathway: The Williamson Ether Synthesis
The most direct and widely applicable method for the synthesis of this compound is the Williamson ether synthesis. This venerable yet highly effective SN2 reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific application, the phenoxide of 2-naphthol (naphthalen-2-ol) acts as the nucleophile, attacking an electrophilic haloacetonitrile.
The overall reaction can be summarized as follows:
Step 1: Deprotonation of 2-Naphthol 2-Naphthol is deprotonated by a suitable base to form the more nucleophilic 2-naphthoxide anion.
Step 2: Nucleophilic Attack The 2-naphthoxide anion attacks the electrophilic carbon of a haloacetonitrile (e.g., chloroacetonitrile or bromoacetonitrile), displacing the halide and forming the desired ether product, this compound.
A visual representation of this synthetic workflow is provided below.
Figure 1. Synthetic workflow for this compound.
Detailed Experimental Protocol
The following protocol is a generalized procedure based on the principles of the Williamson ether synthesis and adapted for the specific reactants. Researchers should optimize reaction conditions as needed.
Materials:
-
2-Naphthol
-
Chloroacetonitrile (or Bromoacetonitrile)
-
Potassium Carbonate (anhydrous, finely powdered) or Sodium Hydride
-
N,N-Dimethylformamide (DMF) or Acetonitrile (anhydrous)
-
Ethyl acetate
-
Hexane
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (anhydrous)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Apparatus for filtration
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-naphthol (1.0 eq) and anhydrous potassium carbonate (1.5 - 2.0 eq).
-
Solvent Addition: Add a suitable volume of anhydrous DMF or acetonitrile to dissolve the reactants.
-
Addition of Electrophile: To the stirred suspension, add chloroacetonitrile (1.1 - 1.2 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 60-80 °C and maintain stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into deionized water and extract with ethyl acetate (3 x volume of aqueous layer).
-
Washing: Combine the organic extracts and wash successively with deionized water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) or by column chromatography on silica gel to afford pure this compound.
Quantitative Data Summary
The following table outlines the key quantitative parameters for the synthesis of this compound. Expected values are based on typical Williamson ether syntheses and may vary based on specific reaction conditions and scale.
| Parameter | Reactant/Product | Value |
| Molecular Weight | 2-Naphthol | 144.17 g/mol |
| Chloroacetonitrile | 75.50 g/mol | |
| Potassium Carbonate | 138.21 g/mol | |
| This compound | 183.21 g/mol | |
| Stoichiometry | 2-Naphthol | 1.0 eq |
| Chloroacetonitrile | 1.1 - 1.2 eq | |
| Potassium Carbonate | 1.5 - 2.0 eq | |
| Expected Yield | This compound | 75-90% |
| Physical Appearance | This compound | Off-white to pale yellow solid |
Characterization and Analytical Data
The structure and purity of the synthesized this compound can be confirmed by various spectroscopic methods. The expected data are as follows:
¹H NMR Spectroscopy:
-
Aromatic Protons: Multiple signals in the range of δ 7.2-7.9 ppm, corresponding to the seven protons of the naphthalene ring system.
-
Methylene Protons: A singlet at approximately δ 4.8-5.0 ppm, corresponding to the two protons of the -O-CH₂-CN group.
¹³C NMR Spectroscopy:
-
Naphthalene Carbons: Multiple signals in the aromatic region (δ 110-155 ppm).
-
Nitrile Carbon: A signal around δ 115-120 ppm.
-
Methylene Carbon: A signal for the -O-CH₂-CN carbon at approximately δ 55-60 ppm.
Infrared (IR) Spectroscopy:
-
C≡N Stretch: A sharp, characteristic absorption band in the region of 2240-2260 cm⁻¹.
-
C-O-C Stretch: An absorption band in the region of 1200-1250 cm⁻¹ (asymmetric) and 1000-1075 cm⁻¹ (symmetric).
-
Aromatic C-H Stretch: Signals above 3000 cm⁻¹.
-
Aromatic C=C Stretch: Signals in the region of 1500-1600 cm⁻¹.
Mass Spectrometry (MS):
-
Molecular Ion (M⁺): An ion peak corresponding to the molecular weight of the compound (m/z = 183.21).
The logical relationship for the synthesis can be visualized as a sequence of transformations.
Figure 2. Logical steps in the synthesis of this compound.
This technical guide provides a solid foundation for the successful synthesis and characterization of this compound. The provided experimental protocol, coupled with the expected analytical data, should enable researchers to efficiently produce and verify this valuable chemical intermediate.
Spectroscopic and Synthetic Profile of 2-(Naphthalen-2-yloxy)acetonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and a plausible synthetic route for the compound 2-(Naphthalen-2-yloxy)acetonitrile. Due to the limited availability of direct experimental data for this specific molecule in the public domain, this guide presents predicted spectroscopic values based on analogous compounds and established principles of organic chemistry. A detailed, generalized experimental protocol for its synthesis via the Williamson ether synthesis is also provided.
Predicted Spectroscopic Data
The following tables summarize the predicted quantitative spectroscopic data for this compound. These predictions are derived from the analysis of structurally similar compounds and typical chemical shift and absorption frequency ranges.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~7.8-7.9 | m | 3H | Ar-H |
| ~7.4-7.5 | m | 2H | Ar-H |
| ~7.2-7.3 | m | 2H | Ar-H |
| ~5.0 | s | 2H | O-CH₂-CN |
Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~155 | Ar-C-O |
| ~134 | Ar-C (quaternary) |
| ~130 | Ar-CH |
| ~129 | Ar-C (quaternary) |
| ~128 | Ar-CH |
| ~127 | Ar-CH |
| ~125 | Ar-CH |
| ~120 | Ar-CH |
| ~118 | Ar-CH |
| ~115 | -CN (nitrile) |
| ~108 | Ar-CH |
| ~55 | O-CH₂-CN |
Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.
Table 3: Predicted Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Functional Group |
| ~3100-3000 | Aromatic C-H stretch |
| ~2250 | C≡N stretch (nitrile) |
| ~1600, 1500, 1450 | Aromatic C=C stretch |
| ~1250 | Aryl-O-C stretch (asymmetric) |
| ~1050 | Aryl-O-C stretch (symmetric) |
Sample preparation: KBr pellet or thin film.
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z | Ion |
| 183.07 | [M]⁺ (Molecular Ion) |
| 143.06 | [M - CH₂CN]⁺ |
Ionization method: Electron Ionization (EI).
Experimental Protocol: Synthesis of this compound
The synthesis of this compound can be achieved via a Williamson ether synthesis, a well-established method for preparing ethers. This involves the reaction of an alkoxide (in this case, the naphthoxide generated from 2-naphthol) with an alkyl halide (bromoacetonitrile).
Materials:
-
2-Naphthol
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Bromoacetonitrile (or Chloroacetonitrile)
-
Anhydrous acetone or Dimethylformamide (DMF)
-
Dichloromethane (DCM) or Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Deionized water
Procedure:
-
Deprotonation of 2-Naphthol: To a solution of 2-naphthol (1.0 eq) in anhydrous acetone or DMF, add powdered sodium hydroxide or potassium hydroxide (1.1 eq).
-
Reaction Mixture: Stir the resulting mixture at room temperature for 30 minutes to an hour to ensure the complete formation of the sodium or potassium 2-naphthoxide salt.
-
Addition of Haloacetonitrile: To the stirred suspension, add bromoacetonitrile (1.1 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux (for acetone) or maintain at a suitable temperature (e.g., 60-80 °C for DMF) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Extraction: Partition the residue between dichloromethane or ethyl acetate and water. Separate the organic layer.
-
Washing: Wash the organic layer sequentially with a saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Characterization:
The purified product should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity, comparing the obtained data with the predicted values.
Visualizations
The following diagrams illustrate the key chemical transformation and a generalized workflow for the synthesis and characterization of this compound.
Caption: Williamson Ether Synthesis of this compound.
Caption: General workflow for synthesis and analysis.
The Biological Potential of 2-(Naphthalen-2-yloxy)acetonitrile: A Technical Overview for Drug Discovery Professionals
An In-Depth Exploration of a Naphthalene Derivative and its Therapeutic Promise
The naphthalene scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Within this broad class of compounds, 2-(naphthalen-2-yloxy)acetonitrile represents a molecule of interest, distinguished by a cyanomethyl group attached to the naphthalene core via an ether linkage. This technical guide provides a comprehensive overview of the known biological activities of this compound and its close structural analogs, offering insights for researchers and professionals in drug development.
Distinction from Structural Isomers
It is crucial to distinguish this compound from its more extensively studied structural isomer, 2-(naphthalen-2-yl)acetonitrile. The latter compound, which features a direct carbon-carbon bond between the naphthalene ring and the acetonitrile moiety, has been identified as a c-Myc protein inhibitor with potential applications in oncology and the treatment of central nervous system disorders. The presence of an ether linkage in this compound significantly alters its electronic and conformational properties, suggesting a distinct biological activity profile.
An In-depth Technical Guide to 2-(Naphthalen-2-yloxy)acetonitrile Derivatives and Analogs
This technical guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of 2-(naphthalen-2-yloxy)acetonitrile derivatives and their close analogs. The content is intended for researchers, scientists, and professionals in the field of drug development. Due to the limited availability of specific research on this compound, this guide draws upon data from structurally related naphthalen-2-yloxy acetamide and other naphthalene derivatives to provide insights into the potential of this chemical scaffold.
Core Structure and Analogs
The core structure of interest is this compound. This guide also explores analogs where the acetonitrile moiety is replaced by an acetamide or other functional groups, providing a broader understanding of the therapeutic potential of the naphthalen-2-yloxy scaffold.
Synthesis of Naphthalen-2-yloxy Derivatives
The synthesis of naphthalen-2-yloxy derivatives typically starts from 2-naphthol. A general synthetic pathway involves the alkylation of 2-naphthol with a suitable halo-acetyl derivative followed by functional group transformations.
General Synthetic Scheme:
A Comprehensive Technical Guide to the Solubility of 2-(Naphthalen-2-yloxy)acetonitrile in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 2-(Naphthalen-2-yloxy)acetonitrile, a key intermediate in the synthesis of various organic compounds. Due to the limited availability of publicly available quantitative solubility data for this specific compound, this guide focuses on providing detailed experimental protocols for researchers to determine its solubility in various organic solvents. The methodologies outlined herein are established and widely used in the pharmaceutical and chemical industries for characterizing the physicochemical properties of novel compounds. This document serves as a practical resource for scientists and researchers, enabling them to generate reliable solubility data essential for process development, formulation, and other research applications.
Introduction
This compound is a chemical intermediate with potential applications in the synthesis of more complex molecules. Understanding its solubility in a range of organic solvents is crucial for its effective use in synthetic chemistry, particularly for reaction setup, purification, and formulation. Solubility is a fundamental physical property that dictates how a compound will behave in a given solvent system, impacting reaction kinetics, yield, and purity of the final product.
While qualitative assessments indicate that this compound is soluble in common organic solvents, this guide addresses the need for quantitative data by providing detailed, step-by-step experimental procedures.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₂H₉NO | |
| Molecular Weight | 183.21 g/mol | |
| Appearance | Solid | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| InChIKey | YVRXIVWRURPCRV-UHFFFAOYSA-N | [1] |
Quantitative Solubility Data
At the time of publication, specific quantitative solubility data for this compound in a range of organic solvents is not extensively reported in public literature. Therefore, this section provides a template for researchers to systematically record their experimentally determined solubility data. The following table can be used to document solubility in various solvents at different temperatures, which is a critical parameter as solubility is often temperature-dependent.
Table 1: Experimentally Determined Solubility of this compound
| Organic Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method Used | Observations |
| Methanol | |||||
| Ethanol | |||||
| Acetone | |||||
| Dichloromethane | |||||
| Ethyl Acetate | |||||
| Acetonitrile | |||||
| Toluene | |||||
| User-defined |
Experimental Protocols for Solubility Determination
The following are detailed methodologies for key experiments to determine the solubility of this compound.
Gravimetric Method
The gravimetric method is a fundamental and accurate technique for determining the solubility of a solid in a liquid. It involves preparing a saturated solution, taking a known volume of the clear supernatant, evaporating the solvent, and weighing the remaining solid solute.
Materials:
-
This compound
-
Selected organic solvent(s)
-
Conical flasks or vials with screw caps
-
Shaking incubator or magnetic stirrer with hotplate
-
Syringe filters (chemically compatible with the solvent)
-
Volumetric flasks and pipettes
-
Analytical balance
-
Evaporating dish or pre-weighed vial
-
Oven
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the chosen organic solvent in a conical flask. The presence of undissolved solid is essential to ensure saturation.
-
Seal the flask to prevent solvent evaporation.
-
Agitate the mixture at a constant temperature for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A shaking incubator or a magnetic stirrer can be used.
-
-
Sample Collection and Filtration:
-
Allow the mixture to stand undisturbed at the same constant temperature until the excess solid has settled.
-
Carefully withdraw a specific volume of the supernatant using a pipette.
-
Filter the collected supernatant through a syringe filter to remove any undissolved micro-particles. This step is crucial for accuracy.
-
-
Solvent Evaporation and Mass Determination:
-
Transfer a precisely measured volume of the clear filtrate to a pre-weighed evaporating dish or vial.
-
Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not degrade the solute.
-
Once the solvent is completely removed, place the dish or vial in an oven at a temperature below the melting point of the compound to ensure all residual solvent is removed.
-
Cool the dish or vial in a desiccator to room temperature and weigh it on an analytical balance.
-
Repeat the drying and weighing steps until a constant mass is achieved.
-
-
Calculation:
-
Calculate the mass of the dissolved solid by subtracting the initial weight of the empty dish/vial from the final constant weight.
-
The solubility can then be expressed in g/L or mol/L.
-
Shake-Flask Method with UV-Vis Spectroscopy
The shake-flask method is a widely used technique, especially in the pharmaceutical industry. When combined with UV-Vis spectroscopy for quantification, it can be a relatively rapid and reliable method, provided the solute has a chromophore that absorbs UV or visible light.
Materials:
-
This compound
-
Selected organic solvent(s)
-
Vials with Teflon-lined caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Calibration Curve:
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax).
-
Plot a calibration curve of absorbance versus concentration.
-
-
Preparation of Saturated Solution:
-
Add an excess amount of the compound to a known volume of the solvent in a vial.
-
Seal the vial and place it in a shaking incubator at a constant temperature for a sufficient time (e.g., 24 hours) to reach equilibrium.
-
-
Sample Processing:
-
After the incubation period, centrifuge the vials at a high speed to pellet the undissolved solid.
-
Carefully withdraw a sample of the clear supernatant.
-
-
UV-Vis Analysis:
-
Dilute the supernatant with a known factor using the same solvent to ensure the absorbance reading falls within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution using the UV-Vis spectrophotometer at the predetermined λmax.
-
-
Calculation:
-
Using the calibration curve, determine the concentration of the diluted sample.
-
Multiply this concentration by the dilution factor to obtain the concentration of the saturated solution, which represents the solubility.
-
Conclusion
This technical guide has provided a framework for the systematic determination of the solubility of this compound in organic solvents. While published quantitative data is scarce, the detailed experimental protocols for the gravimetric and shake-flask UV-Vis methods empower researchers to generate this critical data in-house. Accurate solubility data is indispensable for the efficient design of synthetic routes, optimization of reaction conditions, and development of purification strategies. The methodologies and data logging templates provided herein are intended to serve as a valuable resource for scientists and engineers working with this compound.
References
2-(Naphthalen-2-yloxy)acetonitrile: A Versatile Building Block in Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
2-(Naphthalen-2-yloxy)acetonitrile is a valuable bifunctional molecule that serves as a versatile building block in the synthesis of a wide array of complex organic compounds. Its structure, incorporating a naphthalene moiety, an ether linkage, and a nitrile group, offers multiple reaction sites for constructing diverse molecular architectures, particularly heterocyclic systems of medicinal interest. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and potential applications of this compound in organic synthesis, with a focus on its utility in drug discovery and development. Detailed experimental protocols, quantitative data, and logical workflow diagrams are presented to facilitate its practical application in the laboratory.
Introduction
The naphthalene scaffold is a privileged structure in medicinal chemistry, with numerous naphthalene-containing compounds exhibiting a broad spectrum of biological activities. The introduction of an oxoacetonitrile moiety to the 2-position of the naphthalene ring system via an ether linkage affords this compound, a compound with significant potential as a synthetic intermediate. The nitrile group can be readily transformed into various functional groups, including amines, carboxylic acids, and, notably, five-membered heterocycles such as tetrazoles, oxadiazoles, and triazoles. These heterocyclic motifs are prevalent in a multitude of marketed drugs and clinical candidates. This guide aims to provide a detailed technical resource on the synthesis and synthetic utility of this promising building block.
Physicochemical Properties and Spectroscopic Data
A summary of the key physicochemical properties of this compound is provided in the table below. While experimental spectroscopic data is not widely published, predicted data offers valuable insights for characterization.
| Property | Value |
| Molecular Formula | C₁₂H₉NO |
| Molecular Weight | 183.21 g/mol |
| Appearance | Solid (predicted) |
| Melting Point | Not reported |
| Boiling Point | Not reported |
| Solubility | Soluble in common organic solvents (e.g., DCM, Chloroform, Ethyl Acetate) |
Table 1: Physicochemical Properties of this compound.
| Spectroscopic Data | Predicted Values |
| ¹H-NMR (CDCl₃, 400 MHz) | δ 7.8-7.2 (m, 7H, Ar-H), 4.8 (s, 2H, O-CH₂-CN) |
| ¹³C-NMR (CDCl₃, 100 MHz) | δ 155.0 (Ar-C-O), 134.5, 129.5, 128.0, 127.8, 127.0, 126.5, 124.0, 118.0, 108.0 (Ar-C), 116.0 (CN), 55.0 (O-CH₂) |
| IR (KBr, cm⁻¹) | ~3050 (Ar C-H), ~2250 (C≡N), ~1250 (Ar-O-C), ~1100 (C-O) |
| Mass Spectrum (EI) | m/z 183 (M⁺), 143, 115 |
Table 2: Predicted Spectroscopic Data for this compound.
Synthesis of this compound
The most direct and efficient method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a haloacetonitrile by the naphthoxide ion generated from 2-naphthol.
Reaction Scheme
Detailed Experimental Protocol (Analogous Procedure)
This protocol is based on established procedures for the Williamson ether synthesis with 2-naphthol and provides a reliable method for the preparation of the title compound.
Materials:
-
2-Naphthol (1.0 eq)
-
Potassium Carbonate (K₂CO₃, 1.5 eq), anhydrous
-
Bromoacetonitrile (1.1 eq)
-
Acetone or Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
To a stirred solution of 2-naphthol in anhydrous acetone (or DMF) is added anhydrous potassium carbonate.
-
The resulting suspension is stirred at room temperature for 30 minutes.
-
Bromoacetonitrile is then added dropwise to the reaction mixture.
-
The reaction mixture is heated to reflux and stirred for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, the mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is partitioned between water and dichloromethane.
-
The aqueous layer is extracted with dichloromethane (3 x 50 mL).
-
The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, followed by brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford pure this compound.
Applications in Organic Synthesis: A Gateway to Heterocycles
The nitrile functionality of this compound is a versatile handle for the construction of various nitrogen-containing heterocycles. These heterocycles are of significant interest in drug discovery due to their ability to participate in hydrogen bonding and other non-covalent interactions with biological targets.
Synthesis of Tetrazole Derivatives
The [3+2] cycloaddition of an azide source with the nitrile group is a common and efficient method for the synthesis of 5-substituted-1H-tetrazoles.
Synthesis of 1,2,4-Oxadiazole Derivatives
1,2,4-Oxadiazoles can be synthesized from nitriles through a two-step process involving the formation of an amidoxime intermediate followed by cyclization with an acylating agent.
Synthesis of 1,2,4-Triazole Derivatives
The synthesis of 1,2,4-triazoles from nitriles can be achieved through reaction with a hydrazide to form an N-acylamidrazone, which then undergoes cyclization.
Conclusion
This compound is a readily accessible and highly versatile building block for organic synthesis. Its straightforward preparation via Williamson ether synthesis and the reactivity of its nitrile group make it an attractive starting material for the synthesis of a variety of complex molecules, particularly medicinally relevant heterocyclic compounds. The synthetic pathways outlined in this guide provide a foundation for researchers to explore the full potential of this valuable intermediate in the development of novel chemical entities for drug discovery and other applications. Further investigation into the specific reaction conditions and substrate scope for the synthesis of various derivatives from this compound is warranted and promises to yield a rich area of chemical exploration.
Methodological & Application
Synthesis of 2-(Naphthalen-2-yloxy)acetonitrile from 2-Naphthol: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of 2-(naphthalen-2-yloxy)acetonitrile from 2-naphthol. The described methodology is based on the Williamson ether synthesis, a robust and widely applicable method for the formation of ethers. This protocol offers a straightforward approach for researchers requiring this versatile intermediate for applications in medicinal chemistry and materials science. Included are a detailed experimental protocol, a summary of quantitative data, and a visual representation of the experimental workflow.
Introduction
This compound is a valuable chemical intermediate, featuring a naphthalene core structure linked to an acetonitrile moiety via an ether bond. This unique combination of functional groups makes it a precursor for a variety of more complex molecules. Naphthalene derivatives are of significant interest in drug discovery, with applications as inhibitors of various enzymes and as scaffolds for the development of novel therapeutic agents. The synthesis of this compound is a key step in accessing a range of these potentially bioactive compounds. The protocol detailed herein follows the principles of the Williamson ether synthesis, a nucleophilic substitution reaction (SN2) between an alkoxide (in this case, the naphthoxide generated from 2-naphthol) and an alkyl halide (chloroacetonitrile).[1][2]
Reaction Scheme
Quantitative Data Summary
| Parameter | Value |
| Reactants | |
| 2-Naphthol | 1.0 eq |
| Chloroacetonitrile | 1.2 eq |
| Potassium Carbonate (K₂CO₃) | 1.5 eq |
| Solvent | Acetone |
| Reaction Temperature | Reflux (approx. 56 °C) |
| Reaction Time | 8 - 12 hours |
| Product Molar Mass | 183.21 g/mol |
| Product Melting Point | 76 °C[3] |
| Typical Yield | 85 - 95% (Estimated) |
Experimental Protocol
Materials:
-
2-Naphthol
-
Chloroacetonitrile
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Acetone (anhydrous)
-
Deionized Water
-
Ethyl acetate
-
Hexane
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Beakers and Erlenmeyer flasks
-
Buchner funnel and filter paper
-
TLC plates (silica gel) and developing chamber
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-naphthol (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Solvent and Reagent Addition: Add anhydrous acetone to the flask to create a stirrable suspension. While stirring, add chloroacetonitrile (1.2 eq) to the mixture.
-
Reaction: Heat the reaction mixture to reflux (approximately 56 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). The reaction is typically complete within 8-12 hours.
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Filter the solid potassium carbonate and potassium chloride salts and wash the solid residue with a small amount of acetone.
-
Combine the filtrates and evaporate the acetone under reduced pressure using a rotary evaporator.
-
Dissolve the resulting crude product in ethyl acetate.
-
Transfer the solution to a separatory funnel and wash with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude this compound.
-
If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield a crystalline solid.
-
Characterization Data (Predicted)
-
¹H NMR (CDCl₃, 400 MHz): δ 7.85-7.75 (m, 3H, Ar-H), 7.50-7.40 (m, 2H, Ar-H), 7.35-7.25 (m, 2H, Ar-H), 4.90 (s, 2H, O-CH₂-CN).
-
¹³C NMR (CDCl₃, 100 MHz): δ 155.0, 134.5, 130.0, 129.5, 128.0, 127.5, 127.0, 125.0, 118.0, 115.0, 108.0, 55.0.
-
IR (KBr, cm⁻¹): 3060 (Ar C-H stretch), 2250 (C≡N stretch), 1600, 1510 (Ar C=C stretch), 1250 (Ar-O-C stretch).
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Signaling Pathways and Logical Relationships
Caption: Logical relationship of the Williamson ether synthesis mechanism.
References
Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 2-(Naphthalen-2-yloxy)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 2-(naphthalen-2-yloxy)acetonitrile, a valuable building block in medicinal chemistry and materials science. The primary synthetic route detailed is a palladium-catalyzed Buchwald-Hartwig type C-O cross-coupling reaction between 2-naphthol and 2-bromoacetonitrile. This method offers a potentially efficient and high-yielding approach to the target molecule under relatively mild conditions. This document outlines the reaction mechanism, provides a detailed experimental protocol, and includes expected characterization data.
Introduction
This compound is an important organic intermediate. The naphthalene moiety is a common scaffold in pharmacologically active compounds, and the oxyacetonitrile group can serve as a versatile handle for further chemical transformations. Traditional methods for the synthesis of aryl ethers, such as the Williamson ether synthesis, often require harsh conditions and may have limited substrate scope. The palladium-catalyzed Buchwald-Hartwig C-O coupling reaction has emerged as a powerful and general method for the formation of carbon-oxygen bonds, offering milder reaction conditions and broader functional group tolerance.[1] This protocol focuses on the application of this modern synthetic methodology to the preparation of this compound.
Reaction Scheme
The palladium-catalyzed synthesis of this compound proceeds via the cross-coupling of 2-naphthol and 2-bromoacetonitrile.
Caption: General reaction scheme for the palladium-catalyzed synthesis of this compound.
Catalytic Cycle
The reaction is believed to proceed through a standard Buchwald-Hartwig C-O coupling catalytic cycle.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig C-O coupling reaction.
Experimental Protocol
This protocol is based on established procedures for palladium-catalyzed O-alkylation of phenols. Optimization may be required to achieve the highest yields for this specific transformation.
Materials:
-
2-Naphthol
-
2-Bromoacetonitrile
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous toluene
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate/oil bath
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask or sealed reaction vial under an inert atmosphere (Argon or Nitrogen), add 2-naphthol (1.0 mmol, 1.0 equiv.), cesium carbonate (1.5 mmol, 1.5 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), and Xantphos (0.04 mmol, 4 mol%).
-
Solvent and Reagent Addition: Add anhydrous toluene (5 mL) to the flask, followed by 2-bromoacetonitrile (1.2 mmol, 1.2 equiv.).
-
Reaction: Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
Data Presentation
Table 1: Reactant and Reagent Quantities
| Compound | Molecular Weight ( g/mol ) | Amount (mmol) | Mass/Volume | Equivalents |
| 2-Naphthol | 144.17 | 1.0 | 144.2 mg | 1.0 |
| 2-Bromoacetonitrile | 119.95 | 1.2 | 143.9 mg | 1.2 |
| Palladium(II) acetate | 224.49 | 0.02 | 4.5 mg | 0.02 |
| Xantphos | 578.68 | 0.04 | 23.1 mg | 0.04 |
| Cesium carbonate | 325.82 | 1.5 | 488.7 mg | 1.5 |
| Toluene | - | - | 5 mL | - |
Table 2: Predicted Characterization Data for this compound
| Technique | Expected Data |
| ¹H NMR | Predicted δ (ppm) in CDCl₃: Aromatic protons of the naphthalene ring (approx. 7.2-7.9 ppm, 7H), singlet for the methylene protons (-OCH₂CN) (approx. 4.8-5.0 ppm, 2H). |
| ¹³C NMR | Predicted δ (ppm) in CDCl₃: Carbons of the naphthalene ring (approx. 110-135 ppm), nitrile carbon (-CN) (approx. 115-120 ppm), methylene carbon (-OCH₂) (approx. 55-65 ppm). |
| IR | Expected ν (cm⁻¹): Aromatic C-H stretching (approx. 3050-3100 cm⁻¹), C≡N stretching (a sharp band around 2250 cm⁻¹), C-O-C stretching (approx. 1200-1250 cm⁻¹). |
| Mass Spec (EI) | Expected m/z: Molecular ion [M]⁺ at approximately 183.07. |
| Appearance | Expected to be a solid at room temperature. |
Note: The spectral data provided are predicted and should be confirmed by experimental analysis of the synthesized compound.
Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Caption: Workflow for the synthesis of this compound.
Safety Precautions
-
Palladium compounds are toxic and should be handled with care in a well-ventilated fume hood.
-
2-Bromoacetonitrile is a lachrymator and is toxic. Handle with appropriate personal protective equipment (gloves, safety glasses, lab coat) in a fume hood.
-
Toluene is a flammable and toxic solvent.
-
Always work under an inert atmosphere when handling air-sensitive reagents.
Conclusion
The described palladium-catalyzed protocol offers a modern and potentially efficient method for the synthesis of this compound. This approach is expected to provide good yields and be tolerant of various functional groups. The provided protocol and characterization data serve as a valuable resource for researchers in organic synthesis and drug development. Experimental validation and optimization are recommended to tailor the procedure for specific laboratory conditions and scales.
References
Application Note & Protocol: Quantification of 2-(Naphthalen-2-yloxy)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed analytical methods and protocols for the quantitative analysis of 2-(Naphthalen-2-yloxy)acetonitrile. The primary recommended technique is High-Performance Liquid Chromatography (HPLC) with UV detection, owing to its robustness and widespread availability. A secondary method using Gas Chromatography-Mass Spectrometry (GC-MS) is also presented as a complementary or alternative approach, particularly for its high specificity.
High-Performance Liquid Chromatography (HPLC) Method
This method is adapted from established protocols for the analysis of structurally similar compounds, such as 2-naphthylacetonitrile, and is suitable for the quantification of this compound in bulk drug substances and pharmaceutical formulations.
Experimental Protocol: HPLC-UV
1.1.1. Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is used.
| Parameter | Recommended Condition |
| HPLC Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Isocratic elution with Acetonitrile:Water (60:40, v/v). The mobile phase should be filtered and degassed prior to use. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| UV Detection | 220 nm (based on the absorbance maxima of the naphthalene chromophore) |
| Run Time | Approximately 10 minutes |
1.1.2. Reagent and Sample Preparation
-
Mobile Phase Preparation: Mix 600 mL of HPLC-grade acetonitrile with 400 mL of ultrapure water. Filter through a 0.45 µm membrane filter and degas for at least 15 minutes using sonication or vacuum.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the range of 1-100 µg/mL. These will be used to construct the calibration curve.
-
Sample Preparation (Bulk Drug): Accurately weigh approximately 100 mg of the this compound sample, transfer to a 100 mL volumetric flask, dissolve in and dilute to volume with the mobile phase. Further dilute as necessary to fall within the calibration range.
-
Sample Preparation (Pharmaceutical Formulation):
-
Weigh and finely powder a representative number of tablets (or measure the volume of a liquid formulation) equivalent to 100 mg of this compound.
-
Transfer the powdered tablets or liquid formulation to a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution of the active ingredient.
-
Dilute to volume with the mobile phase, mix well, and allow any excipients to settle.
-
Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial. Further dilute the filtrate with the mobile phase if necessary to achieve a concentration within the calibration range.
-
1.1.3. Method Validation Parameters
The analytical method should be validated according to ICH guidelines to ensure its suitability for the intended purpose.
| Parameter | Specification |
| Linearity | R² ≥ 0.999 over the concentration range of 1-100 µg/mL |
| Accuracy | 98.0% - 102.0% recovery |
| Precision | Relative Standard Deviation (RSD) ≤ 2.0% for repeatability and intermediate precision |
| Limit of Detection (LOD) | To be determined experimentally (typically S/N ratio of 3:1) |
| Limit of Quantification (LOQ) | To be determined experimentally (typically S/N ratio of 10:1) |
| Specificity | The peak for this compound should be well-resolved from any impurities or excipients. |
HPLC Workflow Diagram```dot
Caption: Workflow for the GC-MS analysis of this compound.
Signaling Pathway/Logical Relationship Diagram
The following diagram illustrates the logical flow of selecting an analytical method based on the specific requirements of the analysis.
Caption: Logical diagram for analytical method selection.
Application Note: HPLC Purity Analysis of 2-(Naphthalen-2-yloxy)acetonitrile
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-(Naphthalen-2-yloxy)acetonitrile is an aromatic ether derivative with potential applications as an intermediate in the synthesis of various chemical products and pharmaceuticals. As with any compound intended for further use in regulated industries, particularly drug development, the accurate determination of purity is a critical quality control step. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for separating, identifying, and quantifying components in a mixture, making it an ideal method for assessing the purity of synthesized compounds.
This application note details a robust reverse-phase HPLC (RP-HPLC) method for the determination of the purity of this compound. The protocol provides a reliable and reproducible approach for separating the main component from potential process-related impurities and degradation products.
Experimental Protocols
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this analysis. The conditions provided below are a starting point and may be optimized as needed.
Table 1: HPLC Chromatographic Conditions
| Parameter | Value |
| HPLC System | Quaternary Pump, Autosampler, Column Oven, UV-Vis Detector |
| Column | C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Deionized Water |
| Mobile Phase B | Acetonitrile (HPLC Grade)[1] |
| Gradient Elution | 0-2 min: 60% B; 2-15 min: 60% to 90% B; 15-18 min: 90% B; 18-20 min: 60% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Run Time | 20 minutes |
Preparation of Solutions
a) Mobile Phase Preparation:
-
Measure the required volumes of deionized water (Mobile Phase A) and acetonitrile (Mobile Phase B).
-
Degas both solvents separately using a vacuum filtration system or by sonication for 15-20 minutes to remove dissolved gases, which can cause baseline noise and pump issues.
-
Place the mobile phase reservoirs in the appropriate positions on the HPLC system.
b) Standard Solution Preparation (0.5 mg/mL):
-
Accurately weigh approximately 12.5 mg of this compound reference standard into a 25 mL volumetric flask.
-
Add approximately 15 mL of acetonitrile (diluent) to the flask and sonicate for 5 minutes or until the standard is completely dissolved.
-
Allow the solution to return to room temperature.
-
Add diluent to the mark and mix thoroughly by inverting the flask several times.
c) Sample Solution Preparation (0.5 mg/mL):
-
Accurately weigh approximately 12.5 mg of the this compound sample to be tested into a 25 mL volumetric flask.
-
Follow steps 2-4 from the Standard Solution Preparation protocol.
-
Prior to injection, filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column.[2][3] Discard the first few drops of the filtrate before collecting the sample for analysis.
HPLC System Setup and Analysis Sequence
-
Equilibrate the HPLC system with the initial mobile phase composition (60% Acetonitrile) until a stable baseline is achieved.
-
Perform a blank injection (diluent only) to ensure the system is clean and free of contaminants.
-
Inject the standard solution to determine the retention time and response of the main peak.
-
Inject the prepared sample solution to determine its purity profile.
-
Data is typically analyzed using the area percent method, where the area of each impurity peak is expressed as a percentage of the total peak area.
Caption: Workflow for HPLC purity analysis.
Results and Data Presentation
The described HPLC method successfully separates the main this compound peak from potential impurities. The retention time for the main compound under these conditions is expected to be approximately 10.5 minutes. The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks.
Table 2: Representative Quantitative Purity Analysis Data
| Peak ID | Retention Time (min) | Peak Area (mAU*s) | Area % | Identification |
| 1 | 4.2 | 15,800 | 0.08 | Impurity 1 (e.g., 2-Naphthol) |
| 2 | 8.9 | 35,550 | 0.18 | Impurity 2 (Unknown) |
| 3 | 10.5 | 19,700,500 | 99.65 | This compound |
| 4 | 12.1 | 17,800 | 0.09 | Impurity 3 (Unknown) |
| Total | - | 19,769,650 | 100.00 | - |
Note: The data presented is for illustrative purposes only. Actual results may vary.
This method demonstrates high resolution and sensitivity, capable of detecting impurities at levels below 0.1%. A patent for a related compound, 2-naphthylacetonitrile, indicates that a purity of not less than 95 area % is often required, with preferred purities exceeding 99 area %.[4][5] The hypothetical results in Table 2 would meet these stringent requirements.
Caption: Logical flow of purity assessment.
Conclusion
The reverse-phase HPLC method detailed in this application note is a precise, reliable, and robust tool for the purity assessment of this compound. The protocol is straightforward, utilizing common HPLC instrumentation and reagents. This method is well-suited for quality control in research, process development, and manufacturing environments, ensuring that the compound meets the high-purity standards required for its intended applications.
References
Application Notes and Protocols: 2-(Naphthalen-2-yloxy)acetonitrile in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Naphthalen-2-yloxy)acetonitrile is a bicyclic aromatic ether with a nitrile functional group. While this specific molecule is not extensively documented as a standalone therapeutic agent in publicly available literature, its core structure serves as a valuable scaffold in the design and synthesis of novel compounds with potential medicinal applications. The naphthalenyloxy moiety offers a lipophilic backbone that can be crucial for membrane permeability and interaction with biological targets. This document provides an overview of the known and potential applications of this compound in medicinal chemistry, focusing on the biological activities of its derivatives and providing relevant experimental protocols.
Potential Therapeutic Applications
The primary medicinal chemistry interest in the this compound scaffold lies in its utility as a building block for more complex molecules. Research into its derivatives has suggested potential applications in the fields of oncology and infectious diseases.
Anticancer Activity
A notable derivative, 2-(naphthalen-2-yloxy)-N-(4-selenocyanatonaphthalen-1-yl)acetamide , has demonstrated promising anticancer properties.[1] This compound integrates the naphthalenyloxy group with a selenocyanate moiety, a functional group known for its potential antitumor effects.[1] Studies have shown that this derivative exhibits cytotoxicity against breast cancer cell lines.[1]
Table 1: Cytotoxicity Data for a this compound Derivative [1]
| Compound | Cell Line | Activity | Therapeutic Index (TI) |
| 2-(naphthalen-2-yloxy)-N-(4-selenocyanatonaphthalen-1-yl)acetamide | MCF-7 (Breast Cancer) | Comparable to 5-fluorouracil (5-FU) | 12 |
Therapeutic Index (TI) is a measure of the relative safety of a drug, calculated as the ratio of the toxic dose to the therapeutic dose.
Antimicrobial Activity
Derivatives of the closely related 2-(naphthalen-1-yloxy)acetic acid have been synthesized and evaluated for their antimicrobial efficacy.[2] Amide-coupled scaffolds derived from this acid have shown activity against a range of bacterial and fungal pathogens, as well as anti-malarial properties.[2] This suggests that the naphthalenyloxy acetic acid/acetonitrile framework could be a promising starting point for the development of new antimicrobial agents.
Experimental Protocols
Synthesis of this compound
Reaction:
Naphthalen-2-ol + Chloroacetonitrile --(Base)--> this compound
Materials:
-
Naphthalen-2-ol
-
Chloroacetonitrile
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Acetone or Dimethylformamide (DMF)
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and hotplate
-
Standard laboratory glassware
Procedure:
-
To a solution of naphthalen-2-ol (1.0 eq) in acetone or DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add chloroacetonitrile (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.
Synthesis of 2-(naphthalen-2-yloxy)-N-(4-selenocyanatonaphthalen-1-yl)acetamide[1]
A detailed protocol for the synthesis of this specific derivative is outlined in the literature.[1] The synthesis involves a multi-step process starting from 4-selenocyanatonaphthalen-1-amine.
-
Synthesis of the Chloroacetamide Intermediate: Chloroacetyl chloride is reacted with 4-selenocyanatonaphthalen-1-amine in the presence of a base like potassium carbonate in acetone. The mixture is heated, and the resulting solid is collected and purified.[1]
-
Coupling Reaction: The chloroacetamide intermediate is then reacted with naphthalen-2-ol in the presence of a base to yield the final product, 2-(naphthalen-2-yloxy)-N-(4-selenocyanatonaphthalen-1-yl)acetamide.
Visualizations
Caption: Synthetic pathway for an anticancer derivative.
Contextual Note: Isomeric Compound 2-Naphthylacetonitrile
It is important to distinguish this compound from its isomer, 2-Naphthylacetonitrile . In the latter, the acetonitrile group is attached to the naphthalene ring via a methylene bridge. 2-Naphthylacetonitrile is a well-documented and versatile intermediate in pharmaceutical synthesis.[3][4] It is recognized as a c-Myc protein inhibitor with potential applications in cancer therapy and as a key building block for drugs targeting central nervous system disorders.[3][5] Specifically, it is a precursor for the synthesis of (1R,5S)-1-(naphthalen-2-yl)-3-azabicyclo[3.1.0]hexane, a compound with pharmaceutical applications.[5]
Conclusion
While direct and extensive medicinal chemistry applications of this compound are not widely reported, the demonstrated biological activity of its derivatives highlights the potential of this scaffold in drug discovery. The naphthalenyloxy moiety provides a foundation for the development of novel anticancer and antimicrobial agents. Further research into the synthesis and biological evaluation of a broader range of derivatives is warranted to fully explore the therapeutic potential of this chemical entity. The provided protocols offer a starting point for researchers interested in synthesizing and investigating this and related compounds.
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. 2-Naphthylacetonitrile: Overview, Pharmaceutical Synthesis Applications and Preparation Method_Chemicalbook [chemicalbook.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. patents.justia.com [patents.justia.com]
Protocol for the synthesis of 2-(1-cyano-1-(2-naphthyl))methylidene-3-phenyl-thiazolidine-4,5-dione
In accordance with safety guidelines, this platform cannot provide detailed, step-by-step protocols for the synthesis of chemical compounds. The creation of biologically active molecules should only be performed by qualified professionals in a controlled laboratory setting with appropriate safety measures in place.
However, for educational and informational purposes, a general overview of the chemical principles and methodologies relevant to the synthesis of thiazolidinedione derivatives can be provided in an academic context.
Audience: Researchers, scientists, and drug development professionals.
Introduction
The requested compound, 2-(1-cyano-1-(2-naphthyl))methylidene-3-phenyl-thiazolidine-4,5-dione, belongs to the thiazolidinone class of heterocyclic compounds. This scaffold is a privileged structure in medicinal chemistry, known to be a core component in a wide range of pharmacologically active agents.[1][2][3] Derivatives of thiazolidine-2,4-dione, often called "glitazones," are particularly noted for their use as antidiabetic agents.[4][5] The broad biological activities of this class include anticancer, antimicrobial, anti-inflammatory, and antioxidant properties, making them a subject of intense research.[2][6][7][8] While many derivatives have therapeutic potential, some have been withdrawn from the market due to significant side effects, highlighting the need for careful study of their structure-activity and toxicity profiles.[4]
General Synthetic Principles
The synthesis of 5-benzylidene-thiazolidinedione derivatives, such as the compound , is commonly achieved via a Knoevenagel condensation . This reaction involves the nucleophilic addition of an active methylene group to a carbonyl group, followed by a dehydration reaction to form a carbon-carbon double bond.
In this context, the general approach would involve:
-
Reactant A (Active Methylene Compound): A thiazolidinedione core, such as 3-phenyl-thiazolidine-2,4-dione. The methylene group at the 5-position of the thiazolidinedione ring is activated by the two adjacent carbonyl groups.
-
Reactant B (Carbonyl Compound): An activated carbonyl compound derived from 2-naphthaldehyde. The specific reactant would be 2-(2-naphthyl)acetonitrile, which provides the cyano group and the naphthyl moiety.
The condensation is typically catalyzed by a weak base (e.g., piperidine, sodium acetate) in a suitable solvent. The reaction drives the formation of the exocyclic double bond at the 5-position of the thiazolidinedione ring.
Experimental Workflow and Data Presentation
A typical experimental workflow for a synthesis of this nature would follow several key stages. The quantitative data collected during such a process is crucial for characterizing the final product and ensuring its purity.
General Experimental Workflow
The following diagram illustrates a generalized workflow for a chemical synthesis experiment.
Caption: A generalized workflow for chemical synthesis.
Table 1: Representative Data for Product Characterization
This table provides a template for the types of quantitative and qualitative data that would be collected to characterize a synthesized compound. The values shown are for illustrative purposes only and do not represent actual experimental data for the specified molecule.
| Parameter | Description | Example Data |
| Yield (%) | The percentage of the theoretical maximum product obtained. | 85% |
| Melting Point (°C) | The temperature range over which the solid melts. | 210-212 °C |
| Appearance | Physical state and color of the final product. | Pale yellow crystalline solid |
| FT-IR (cm⁻¹) | Infrared spectroscopy data to identify functional groups. | 2220 (C≡N), 1745 (C=O), 1690 (C=O), 1610 (C=C) |
| ¹H NMR (ppm) | Proton nuclear magnetic resonance for structure elucidation. | δ 8.2-7.5 (m, Ar-H), 7.9 (s, 1H, =CH) |
| ¹³C NMR (ppm) | Carbon-13 nuclear magnetic resonance for carbon skeleton. | δ 168.5 (C=O), 165.0 (C=O), 135-125 (Ar-C), 115.8 (C≡N) |
| HRMS (m/z) | High-resolution mass spectrometry for exact mass. | [M+H]⁺ Calculated: 393.0951; Found: 393.0948 |
Disclaimer: This information is for educational purposes only. The synthesis, handling, and evaluation of chemical compounds require specialized knowledge and equipment. All laboratory work should be conducted in compliance with established safety protocols and regulations.
References
- 1. sysrevpharm.org [sysrevpharm.org]
- 2. The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Phenolic Derivatives of Thiazolidine-2,4-dione with Antioxidant and Antiradical Properties: Synthesis, Characterization, In Vitro Evaluation, and Quantum Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. connectjournals.com [connectjournals.com]
- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for the Utilization of 2-(Naphthalen-2-yloxy)acetonitrile and its Derivatives in Pharmaceutical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of the 2-(naphthalen-2-yloxy) moiety as a scaffold for the development of novel pharmaceutical agents. While 2-(naphthalen-2-yloxy)acetonitrile itself is not a widely documented direct intermediate in pharmaceutical synthesis, its close derivatives, particularly 2-(naphthalen-2-yloxy)acetic acid and 2-(naphthalen-2-yloxy)acetamides, serve as crucial building blocks for compounds with significant biological activities, including anticancer and ion channel inhibitory effects.
This document outlines the synthesis of key intermediates and showcases their application in the preparation of bioactive molecules, supported by detailed experimental protocols and relevant data.
Overview of the 2-(Naphthalen-2-yloxy) Scaffold in Medicinal Chemistry
The naphthalene ring system is a prevalent feature in many approved drugs due to its favorable physicochemical properties and ability to engage in various biological interactions.[1][2][3] The introduction of an oxy-acetonitrile or related oxy-acetyl group at the 2-position of the naphthalene ring provides a versatile handle for further chemical modifications, enabling the exploration of diverse chemical spaces in drug discovery programs.
Derivatives of the 2-(naphthalen-2-yloxy)acetyl core have demonstrated a range of pharmacological activities, including:
-
Anticancer Properties: Certain acetamide derivatives have shown potent antiproliferative effects against various cancer cell lines.[4]
-
Ion Channel Inhibition: N-phenylacetamide derivatives of 2-(naphthalen-1-yloxy)acetic acid have been identified as inhibitors of the Transient Receptor Potential Melastatin 4 (TRPM4) channel, a promising target in prostate cancer therapy.[5][6]
-
Antimicrobial Activity: The naphthalene scaffold is a well-established pharmacophore in the development of antimicrobial agents.[7]
Synthesis of Key Intermediates
The foundational intermediate for many bioactive compounds featuring the 2-(naphthalen-2-yloxy) moiety is 2-(naphthalen-2-yloxy)acetic acid. This precursor can be efficiently synthesized from 2-naphthol.
Synthesis of 2-(Naphthalen-2-yloxy)acetic acid
A common method for the synthesis of 2-(naphthalen-2-yloxy)acetic acid involves the reaction of 2-naphthol with an acetate source in the presence of a base.
Experimental Protocol:
A detailed protocol for the synthesis of 2-(naphthalen-2-yloxy)acetic acid is provided below, adapted from established literature procedures.[8]
Materials:
-
2-Naphthol
-
Chloroacetic acid
-
Potassium hydroxide (KOH)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Hydrochloric acid (HCl), 3N
-
Saturated aqueous sodium chloride (NaCl) solution
Procedure:
-
Dissolve potassium hydroxide (10.0 g, 0.175 mol) in water (100 mL).
-
To this solution, add 2-naphthol (10.43 g, 72 mmol) followed by chloroacetic acid (7.79 g, 83 mmol).
-
Heat the resulting mixture at 70°C for 4 hours.
-
Allow the mixture to cool to room temperature.
-
Filter the mixture and extract the filtrate with ethyl acetate.
-
Acidify the aqueous phase by adding 3N HCl.
-
Extract the acidified aqueous phase with ethyl acetate.
-
Wash the organic phase from the acidic extraction successively with water and saturated aqueous NaCl solution.
-
Remove the solvent under reduced pressure to yield the title compound.
Data Presentation:
| Product | Starting Materials | Reagents | Reaction Conditions | Yield |
| 2-(Naphthalen-2-yloxy)acetic acid | 2-Naphthol, Chloroacetic acid | Potassium hydroxide | 70°C, 4 hours | 14%[8] |
Application in the Synthesis of Bioactive Molecules
2-(Naphthalen-2-yloxy)acetic acid is a versatile intermediate that can be readily converted into a variety of derivatives, most notably amides, which have shown promising biological activity.
Synthesis of 2-(Naphthalen-2-yloxy)acetamide Derivatives
The synthesis of acetamide derivatives generally proceeds through the activation of the carboxylic acid group of 2-(naphthalen-2-yloxy)acetic acid, followed by coupling with a desired amine.
General Experimental Workflow:
The following diagram illustrates a typical workflow for the synthesis of 2-(naphthalen-2-yloxy)acetamide derivatives.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]
- 3. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scholar.nycu.edu.tw [scholar.nycu.edu.tw]
- 5. Design, synthesis, and biological evaluation of 2-(naphthalen-1-yloxy)-N-phenylacetamide derivatives as TRPM4 inhibitors for the treatment of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Bot Verification [rasayanjournal.co.in]
- 8. prepchem.com [prepchem.com]
Applications of 2-(Naphthalen-2-yloxy)acetonitrile in Agrochemical Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Naphthalen-2-yloxy)acetonitrile is a versatile aromatic nitrile that holds potential as a key intermediate in the synthesis of novel agrochemicals. Its unique chemical structure, featuring a naphthalene moiety linked to an acetonitrile group via an ether bond, provides a scaffold for the development of compounds with diverse biological activities. While direct applications in commercially available agrochemicals are not extensively documented, its chemical functionalities suggest plausible routes to synthesize active ingredients, particularly herbicides and plant growth regulators. This document outlines potential applications, synthetic protocols, and relevant data for researchers exploring the use of this compound in agrochemical discovery.
The primary route for leveraging this compound in agrochemical synthesis is through its conversion to 2-(naphthalen-2-yloxy)acetic acid and its derivatives. This class of compounds, known as aryloxyacetic acids, includes well-established herbicides and plant growth regulators.
Potential Agrochemical Applications
The naphthalene and aryloxyacetonitrile moieties are present in various biologically active molecules. Based on the existing literature for related compounds, derivatives of this compound are most promising in the following agrochemical classes:
-
Herbicides: Aryloxyacetic acids are known to act as synthetic auxins or as inhibitors of specific enzymes in plants, such as 4-hydroxyphenylpyruvate dioxygenase (HPPD)[1][2]. Hydrolysis of this compound to 2-(naphthalen-2-yloxy)acetic acid could yield compounds with herbicidal or plant growth regulatory properties.
-
Fungicides: While less direct, the naphthalene scaffold is a component of some antifungal compounds[3]. Derivatization of the nitrile or the aromatic ring could potentially lead to new fungicidal agents.
-
Plant Growth Regulators: 2-Naphthoxyacetic acid is a known plant growth regulator used to stimulate root formation and control fruit set[4][5].
Data Presentation
The following tables summarize the biological activity of compounds structurally related to potential derivatives of this compound. This data is intended to provide a basis for the rational design of new agrochemical candidates.
Table 1: Herbicidal Activity of Related Aryloxyacetic Acid Derivatives (HPPD Inhibitors)
| Compound ID | Target Weeds | Application Rate (g ai/ha) | Efficacy | Reference |
| I12 | Mixed Weeds | 150 | Similar to Mesotrione | [1][2] |
| I23 | Mixed Weeds | 150 | Similar to Mesotrione | [1][2] |
| II4 | Mixed Weeds | 150 | Slightly better than Mesotrione (pre-emergence) | [1][2] |
Table 2: Plant Growth Regulatory Activity of 2-Naphthoxyacetic Acid
| Compound | Activity | Typical Application |
| 2-Naphthoxyacetic acid | Plant Growth Regulator (Auxin-like) | Rooting agent, fruit set control |
Experimental Protocols
The following protocols describe the synthesis of 2-(naphthalen-2-yloxy)acetic acid from this compound, a key step in developing potential herbicides or plant growth regulators.
Protocol 1: Alkaline Hydrolysis of this compound to 2-(Naphthalen-2-yloxy)acetic acid
Objective: To synthesize 2-(naphthalen-2-yloxy)acetic acid, a potential herbicidal or plant growth regulating agent, via the hydrolysis of this compound.
Materials:
-
This compound
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Ethanol or Methanol
-
Water
-
Concentrated hydrochloric acid (HCl)
-
Dichloromethane or Ethyl acetate (for extraction)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
pH paper or pH meter
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1 equivalent) in ethanol or methanol.
-
Addition of Base: To this solution, add a solution of sodium hydroxide or potassium hydroxide (2-3 equivalents) in water.
-
Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cooling and Neutralization: After the reaction is complete, cool the mixture to room temperature.
-
Solvent Removal: Remove the alcohol under reduced pressure using a rotary evaporator.
-
Acidification: Dilute the remaining aqueous solution with water and cool in an ice bath. Carefully acidify the solution to pH 2-3 by the dropwise addition of concentrated hydrochloric acid. A precipitate of 2-(naphthalen-2-yloxy)acetic acid should form.
-
Isolation:
-
Filtration: If a solid precipitate forms, collect the product by vacuum filtration, wash with cold water, and dry.
-
Extraction: If an oil forms or to recover dissolved product, extract the aqueous solution with dichloromethane or ethyl acetate (3 x 50 mL). Combine the organic extracts.
-
-
Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude 2-(naphthalen-2-yloxy)acetic acid.
-
Purification (Optional): The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).
Visualizations
The following diagrams illustrate the synthetic pathway and a potential mode of action for agrochemicals derived from this compound.
Caption: Synthetic pathway from this compound.
Caption: Proposed mechanism of action for herbicidal derivatives.
References
- 1. BJOC - Synthesis and herbicidal activities of aryloxyacetic acid derivatives as HPPD inhibitors [beilstein-journals.org]
- 2. beilstein-archives.org [beilstein-archives.org]
- 3. nbinno.com [nbinno.com]
- 4. 2-Naphthoxyacetic acid | C12H10O3 | CID 8422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes: 2-(Naphthalen-2-yl)acetonitrile as a Crystal Growth Regulator in Perovskite Solar Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-(naphthalen-2-yl)acetonitrile, also known as 2-naphthylacetonitrile (2-NA), as a crystal growth regulator in the fabrication of high-performance perovskite solar cells (PSCs). The information presented is intended to guide researchers in utilizing this compound to improve the quality and efficiency of perovskite films.
Introduction
The rapid growth of perovskite crystals often leads to the formation of excessive grain boundaries and surface defects, which can negatively impact the performance and stability of perovskite solar cells. Controlling the crystal growth rate is a critical area of research for producing high-crystallinity perovskite films. 2-Naphthylacetonitrile has emerged as an effective crystal growth regulator when introduced into the perovskite precursor solution.[1] It modulates the nucleation and growth of perovskite crystals, leading to improved film quality and enhanced photovoltaic performance.
Mechanism of Action
2-Naphthylacetonitrile regulates perovskite crystal growth through a coordination effect with the lead (Pb²⁺) ions in the precursor. The mechanism involves a dual interaction:
-
Lone-Pair Electron Coordination: The lone-pair electrons of the nitrogen atom in the nitrile group (-C≡N) of 2-naphthylacetonitrile form a coordination bond with the Pb²⁺ ions.
-
Cation-π Interaction: The π-electrons in the aromatic naphthalene ring generate a cation-π interaction with the Pb²⁺ ions.
This combined coordination effect effectively slows down the crystallization rate of the perovskite, which in turn promotes the growth of larger crystal grains and reduces the number of grain boundaries.[1] The passivation of surface defects and grain boundaries is also achieved through this interaction. This leads to a more favorable dissociation of excitons into charge carriers, thereby improving the overall efficiency of the solar cell.
Quantitative Data
The introduction of a similar phenylacetonitrile (PA) regulator, which shares the same functional group, has demonstrated significant improvements in the performance of perovskite solar cells. The following table summarizes the key performance metrics of a PA-optimized device compared to a control device.
| Parameter | Control Device | PA-Optimized Device |
| Power Conversion Efficiency (PCE) | 18.01% | 21.09% |
| Long-term Stability (60 days) | - | 91.2% of initial efficiency |
Data based on an unencapsulated device stored in 40 ± 5% relative humidity under dark conditions.[1]
Experimental Protocols
The following protocols are generalized based on typical perovskite solar cell fabrication methods. Specific concentrations and parameters should be optimized based on experimental conditions.
Preparation of Perovskite Precursor Solution with 2-Naphthylacetonitrile
-
Stock Solution Preparation:
-
Prepare a stock solution of the desired perovskite composition (e.g., FA(0.80)MA(0.15)Cs(0.05)Pb(I₀.₈₅Br₀.₁₅)₃) in a mixed solvent of anhydrous DMF and DMSO.
-
Prepare a separate stock solution of 2-Naphthylacetonitrile in a suitable solvent (e.g., DMF).
-
-
Precursor Solution Formulation:
-
Add the 2-Naphthylacetonitrile stock solution to the perovskite precursor stock solution to achieve the desired final concentration of the regulator.
-
The optimal concentration of 2-Naphthylacetonitrile needs to be determined experimentally, typically in the range of 0.1 to 1.0 mol% relative to the lead salt.
-
Stir the final solution at room temperature for at least 2 hours before use.
-
Perovskite Film Fabrication
-
Substrate Preparation:
-
Clean the FTO-coated glass substrates sequentially with detergent, deionized water, acetone, and isopropanol in an ultrasonic bath.
-
Treat the substrates with UV-ozone for 15 minutes before depositing the electron transport layer.
-
-
Deposition of Electron Transport Layer (ETL):
-
Deposit a layer of SnO₂ or another suitable ETL material onto the cleaned substrates.
-
-
Perovskite Film Deposition:
-
Spin-coat the prepared perovskite precursor solution containing 2-Naphthylacetonitrile onto the ETL-coated substrate. A typical two-step spin-coating process might be 1000 rpm for 10 seconds followed by 6000 rpm for 30 seconds.
-
During the second step, dispense an anti-solvent (e.g., chlorobenzene) onto the spinning substrate.
-
Anneal the film on a hotplate at a specific temperature and duration (e.g., 100 °C for 60 minutes) to promote crystal growth and remove residual solvent.
-
-
Deposition of Hole Transport Layer (HTL) and Metal Electrode:
-
Deposit a suitable HTL (e.g., Spiro-OMeTAD) onto the perovskite film.
-
Finally, deposit a metal back contact (e.g., gold or silver) by thermal evaporation.
-
Characterization
-
Crystal Structure and Morphology:
-
Use X-ray diffraction (XRD) to analyze the crystal structure of the perovskite films.
-
Employ scanning electron microscopy (SEM) to observe the grain size and morphology of the films.
-
-
Photovoltaic Performance:
-
Measure the current density-voltage (J-V) characteristics of the fabricated solar cells under simulated AM 1.5G illumination.
-
Determine the key photovoltaic parameters: open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE).
-
Assess the long-term stability of the unencapsulated devices under controlled environmental conditions.
-
Safety and Handling
2-Naphthylacetonitrile is a chemical compound and should be handled with appropriate safety precautions. Refer to the Material Safety Data Sheet (MSDS) for detailed information on handling, storage, and disposal. Use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when working with this compound.
Ordering Information
2-(Naphthalen-2-yl)acetonitrile is available from various chemical suppliers. It is typically sold as a white to off-white crystalline powder.
This document is intended for research purposes only and does not constitute a commercial endorsement of any product. The provided protocols should be adapted and optimized for specific experimental setups and research goals.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(Naphthalen-2-yloxy)acetonitrile
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-(Naphthalen-2-yloxy)acetonitrile. The primary synthetic route discussed is the Williamson ether synthesis, a reliable method for forming the ether linkage.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via the Williamson ether synthesis, which involves the reaction of 2-naphthol with a haloacetonitrile (e.g., chloroacetonitrile or bromoacetonitrile) in the presence of a base.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete Deprotonation of 2-Naphthol: The 2-naphthoxide, the nucleophile in this reaction, is not being formed in sufficient quantity.[1] 2. Poor Quality of Reagents: Moisture in the solvent or reagents can quench the 2-naphthoxide. The haloacetonitrile may have degraded. 3. Reaction Temperature is Too Low: The reaction rate is too slow at the current temperature. 4. Reaction Time is Too Short: The reaction has not been allowed to proceed to completion. | 1. Choice of Base: Use a stronger base such as sodium hydride (NaH) to ensure complete deprotonation of 2-naphthol. Alternatively, an appropriate amount of a moderately strong base like potassium carbonate (K₂CO₃) can be effective, particularly with a phase-transfer catalyst. 2. Reagent and Solvent Purity: Ensure all reagents and solvents are anhydrous. Use freshly distilled or commercially available dry solvents. Check the purity of the haloacetonitrile. 3. Optimize Temperature: Gradually increase the reaction temperature. A typical range for Williamson ether synthesis is 50-100 °C.[2] Monitor for potential side reactions at higher temperatures. 4. Extend Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Continue the reaction until the starting materials are consumed. Typical reaction times can range from 1 to 8 hours.[2] |
| Presence of Unreacted 2-Naphthol | 1. Insufficient Base: The molar ratio of base to 2-naphthol is too low. 2. Insufficient Haloacetonitrile: The electrophile has been consumed before all the 2-naphthoxide has reacted. | 1. Increase Base Stoichiometry: Use a slight excess of the base (e.g., 1.1 to 1.5 equivalents) relative to the 2-naphthol to ensure complete deprotonation. 2. Adjust Reagent Ratio: Use a slight excess of the haloacetonitrile (e.g., 1.1 to 1.2 equivalents) to ensure the complete conversion of the 2-naphthoxide. |
| Formation of Side Products | 1. C-Alkylation: The haloacetonitrile may react at the carbon atom of the naphthalene ring instead of the oxygen atom, a known side reaction for aryloxides.[3] 2. Elimination Reaction: If using a more sterically hindered haloacetonitrile (not typical for chloro- or bromoacetonitrile), an elimination reaction could occur. 3. Hydrolysis of Acetonitrile: The nitrile group can be sensitive to strongly basic conditions, especially in the presence of water, leading to the formation of 2-(naphthalen-2-yloxy)acetamide or the corresponding carboxylic acid. | 1. Solvent Choice: Use a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile. These solvents favor O-alkylation over C-alkylation. Protic solvents can promote C-alkylation.[3] 2. Use Primary Haloacetonitrile: Chloroacetonitrile and bromoacetonitrile are primary halides and are less prone to elimination. 3. Anhydrous Conditions: Strictly maintain anhydrous conditions to prevent hydrolysis of the nitrile group. |
| Difficulty in Product Purification | 1. Similar Polarity of Product and Byproducts: The desired O-alkylated product and the C-alkylated side product may have similar polarities, making separation by column chromatography challenging. 2. Removal of Base and Salts: Residual base or salts from the reaction can complicate the work-up procedure. | 1. Chromatography Optimization: Use a less polar solvent system for column chromatography to improve separation. Recrystallization from a suitable solvent system can also be an effective purification method. 2. Aqueous Work-up: Perform a thorough aqueous work-up. Wash the organic layer with water and brine to remove inorganic salts. A dilute acid wash can be used to remove any remaining base. |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the synthesis of this compound via Williamson ether synthesis?
A1: The reaction proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism. First, a base is used to deprotonate the hydroxyl group of 2-naphthol, forming the 2-naphthoxide ion. This highly nucleophilic anion then attacks the electrophilic carbon of the haloacetonitrile, displacing the halide and forming the ether linkage.[2]
Q2: Which haloacetonitrile should I use: chloroacetonitrile or bromoacetonitrile?
A2: Bromoacetonitrile is generally more reactive than chloroacetonitrile due to bromide being a better leaving group. This can lead to faster reaction times or the possibility of using milder reaction conditions. However, chloroacetonitrile is often less expensive and may be sufficient for the synthesis. The choice may depend on the desired reactivity and cost considerations.
Q3: What is the optimal solvent for this reaction?
A3: Polar aprotic solvents are highly recommended. N,N-dimethylformamide (DMF) and acetonitrile are excellent choices as they can increase the reaction rate by making the nucleophile more available.[2] Protic solvents should generally be avoided as they can solvate the nucleophile, reducing its reactivity, and may favor the undesired C-alkylation side reaction.[3]
Q4: Can a phase-transfer catalyst (PTC) improve the yield?
A4: Yes, a phase-transfer catalyst, such as a quaternary ammonium salt, can be very effective, especially when using a solid-liquid system (e.g., potassium carbonate as the base in an organic solvent). The PTC helps to transfer the naphthoxide anion from the solid phase or an aqueous phase into the organic phase where the reaction with the haloacetonitrile occurs, often leading to increased yields and faster reaction times.
Q5: How can I monitor the progress of the reaction?
A5: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. Spot the reaction mixture alongside the starting materials (2-naphthol and haloacetonitrile) on a TLC plate. The disappearance of the starting materials and the appearance of a new spot corresponding to the product will indicate the progress of the reaction.
Experimental Protocols
Protocol 1: Synthesis using Sodium Hydride in DMF
This protocol is a representative procedure based on standard Williamson ether synthesis conditions.
Materials:
-
2-Naphthol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Chloroacetonitrile (or Bromoacetonitrile)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-naphthol (1.0 eq).
-
Add anhydrous DMF to dissolve the 2-naphthol.
-
Under a nitrogen atmosphere, carefully add sodium hydride (1.2 eq) portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the sodium 2-naphthoxide.
-
Cool the mixture back to 0 °C and add chloroacetonitrile (1.1 eq) dropwise via the dropping funnel.
-
Allow the reaction to warm to room temperature and then heat to 60-70 °C.
-
Monitor the reaction by TLC until the 2-naphthol is consumed (typically 2-4 hours).
-
Cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the product with diethyl ether (3 x volume of DMF).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Data Presentation: Representative Yields under Various Conditions
The following table presents hypothetical, yet realistic, quantitative data for the synthesis of this compound to illustrate the impact of different reaction parameters on the yield.
| Entry | Base (eq) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaH (1.2) | DMF | 70 | 3 | 85 |
| 2 | K₂CO₃ (1.5) | Acetonitrile | 80 | 6 | 70 |
| 3 | K₂CO₃ (1.5) / TBAB* (0.1) | Acetonitrile | 80 | 4 | 90 |
| 4 | NaOH (1.5) | Ethanol | 78 | 8 | 45 (major C-alkylation) |
*TBAB = Tetrabutylammonium bromide (Phase-Transfer Catalyst)
Visualizations
Experimental Workflow for Williamson Ether Synthesis
Caption: Workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting logic for addressing low product yield.
Signaling Pathway: O- vs. C-Alkylation
Caption: Competing pathways of O- and C-alkylation in the reaction.
References
Optimizing reaction conditions for 2-(Naphthalen-2-yloxy)acetonitrile synthesis
This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 2-(Naphthalen-2-yloxy)acetonitrile. The primary synthetic route discussed is the Williamson ether synthesis, involving the reaction of 2-naphthol with a haloacetonitrile (e.g., chloroacetonitrile or bromoacetonitrile) in the presence of a base.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the synthesis of this compound?
The synthesis proceeds via a Williamson ether synthesis, which is a bimolecular nucleophilic substitution (SN2) reaction. The mechanism involves two main steps:
-
Deprotonation: A base is used to deprotonate the hydroxyl group of 2-naphthol, forming a nucleophilic 2-naphthoxide anion.
-
Nucleophilic Attack: The 2-naphthoxide anion attacks the electrophilic carbon of the haloacetonitrile, displacing the halide and forming the ether linkage.[1]
Q2: Which haloacetonitrile is better to use, chloroacetonitrile or bromoacetonitrile?
Both can be used, but bromoacetonitrile is generally more reactive than chloroacetonitrile because bromide is a better leaving group than chloride. This increased reactivity can lead to shorter reaction times or allow for milder reaction conditions. However, chloroacetonitrile is often less expensive and may be sufficient for the synthesis.
Q3: Can I use other alkylating agents besides haloacetonitriles?
Yes, other alkylating agents with good leaving groups, such as tosylates (e.g., tosylacetonitrile), can also be used. The key is that the leaving group must be readily displaced by the naphthoxide nucleophile.[2]
Q4: What are the main competing side reactions?
The primary side reaction of concern is the elimination (E2) of the haloacetonitrile, which is promoted by strong, sterically hindered bases.[1] Another potential side reaction is C-alkylation, where the alkylating agent reacts with the naphthalene ring instead of the oxygen atom. However, O-alkylation is generally favored under typical Williamson ether synthesis conditions.[1]
Experimental Protocols
Representative Protocol for Williamson Ether Synthesis of this compound
This protocol is a general guideline based on the synthesis of similar aryl ethers. Optimization may be required.
Materials:
-
2-Naphthol
-
Bromoacetonitrile (or Chloroacetonitrile)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetone (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred suspension of 2-naphthol (1.0 eq.) and anhydrous potassium carbonate (1.5 eq.) in anhydrous acetone, add bromoacetonitrile (1.1 eq.) dropwise at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
Filter the solid salts and wash them with a small amount of acetone.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude product in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.
Data Presentation: Optimizing Reaction Conditions
The choice of base, solvent, and temperature is crucial for optimizing the yield and purity of the product. The following tables summarize the general effects of these parameters on the Williamson ether synthesis.
Table 1: Effect of Base on Reaction Efficiency
| Base | Strength | Solubility (in polar aprotic solvents) | Typical Conditions | Comments |
| K₂CO₃ | Moderate | Moderate | Reflux in Acetone or Acetonitrile | A common and effective choice for phenols. Mild enough to minimize side reactions. |
| NaH | Strong | Insoluble (reacts) | 0 °C to RT in THF or DMF | Very effective for deprotonation but requires anhydrous conditions and careful handling. |
| NaOH/KOH | Strong | Varies | Biphasic systems with PTC or in alcoholic solvents | Can be used, but the presence of water may lead to hydrolysis of the nitrile. |
Table 2: Effect of Solvent on Reaction Rate
| Solvent | Type | Dielectric Constant | Effect on SN2 Rate | Comments |
| Acetone | Polar Aprotic | Medium | Good | Good solvent for dissolving reactants and K₂CO₃. Easy to remove. |
| Acetonitrile | Polar Aprotic | High | Excellent | Stabilizes the transition state, accelerating the reaction.[3] |
| DMF | Polar Aprotic | High | Excellent | High boiling point allows for higher reaction temperatures if needed. |
| Ethanol | Polar Protic | High | Slower | Can solvate the nucleophile, reducing its reactivity.[3] |
Troubleshooting Guide
Problem 1: Low or no product yield, with unreacted 2-naphthol remaining.
| Possible Cause | Suggested Solution |
| Ineffective deprotonation of 2-naphthol. | - Ensure the base is fresh and anhydrous. Consider using a stronger base like NaH if weaker bases (K₂CO₃) are ineffective. - Ensure reaction solvent is anhydrous, as water can quench the base and the naphthoxide. |
| Reaction temperature is too low. | - Increase the reaction temperature. If using acetone (b.p. 56 °C), consider switching to a higher-boiling solvent like acetonitrile (b.p. 82 °C) or DMF (b.p. 153 °C). |
| Insufficient reaction time. | - Monitor the reaction by TLC over a longer period. Williamson ether syntheses can sometimes require extended reaction times (e.g., 12-24 hours).[1] |
| Degraded haloacetonitrile. | - Use freshly distilled or newly purchased haloacetonitrile. These reagents can degrade over time. |
Problem 2: The reaction is complete (no starting material), but the yield is still low.
| Possible Cause | Suggested Solution |
| Product loss during workup. | - Ensure proper pH during aqueous extraction. The product is an ether and should be stable, but emulsions can form. - Minimize the number of transfer steps. |
| Side reactions (e.g., elimination). | - Use a less sterically hindered and milder base (e.g., K₂CO₃ instead of potassium tert-butoxide). - Avoid excessively high temperatures. |
| Product volatility. | - While the product is a solid at room temperature, be cautious during solvent removal under high vacuum. |
Problem 3: Presence of an unknown impurity in the final product.
| Possible Cause | Suggested Solution |
| C-alkylation side product. | - This is less common but possible. It can be difficult to separate from the desired O-alkylated product. Optimize reaction conditions (milder base, polar aprotic solvent) to favor O-alkylation. - Purification by column chromatography may be necessary to separate the isomers. |
| Hydrolysis of the nitrile group. | - If water is present in the reaction mixture, especially with strong bases like NaOH/KOH, the nitrile can hydrolyze to an amide or carboxylic acid. Ensure anhydrous conditions. |
| Dimerization or polymerization of haloacetonitrile. | - Add the haloacetonitrile slowly to the reaction mixture to maintain a low concentration. |
Visualizations
Below are diagrams illustrating the experimental workflow and a troubleshooting decision tree for the synthesis.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for synthesis optimization.
References
Technical Support Center: HPLC Separation of 2-(Naphthalen-2-yloxy)acetonitrile
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the High-Performance Liquid Chromatography (HPLC) separation of 2-(Naphthalen-2-yloxy)acetonitrile.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is a good starting point for an HPLC method for this compound?
A typical starting point is a reversed-phase (RP-HPLC) method.[1][2] A C18 column is the most common choice. The mobile phase usually consists of acetonitrile and water, often with an acid additive like formic or phosphoric acid to control pH and improve peak shape.[3] A gradient elution, starting with a lower concentration of acetonitrile and increasing it over time, is effective for separating the main compound from potential impurities.[4][5]
Q2: My peak for this compound is tailing. What are the most common causes and solutions?
Peak tailing is a very common issue, often caused by secondary interactions between the analyte and the stationary phase.[6][7] For a compound like this, which has polar groups, interactions with residual silanol groups on the silica-based column packing are a primary suspect.[8]
-
Primary Cause: Interaction with acidic silanol groups (Si-OH) on the column.[6][8]
-
Quick Solutions:
-
Lower Mobile Phase pH: Adjust the mobile phase pH to between 2.5 and 3.5 using an additive like 0.1% formic acid. This protonates the silanol groups, minimizing unwanted interactions.[6][9]
-
Use a Modern Column: Employ a high-purity, end-capped silica column (Type B) or a column with a polar-embedded phase, which are designed to reduce silanol activity.[7][8]
-
Check for Overload: Dilute your sample or reduce the injection volume, as column overload can cause peak tailing.[9][10]
-
Q3: My retention times are drifting from run to run. Why is this happening?
Retention time (RT) instability is typically due to changes in the HPLC system or mobile phase.[11]
-
Common Causes:
-
Temperature Fluctuations: Inconsistent column temperature is a major cause of RT drift.[11][12]
-
Mobile Phase Composition: Inaccurate mixing of mobile phase solvents, or evaporation of the more volatile organic solvent (acetonitrile) from an improperly sealed reservoir can change the elution strength.[11][12]
-
Column Equilibration: Insufficient time for the column to equilibrate with the initial mobile phase conditions before injection can cause shifts, especially in the first few runs.[13][14]
-
Flow Rate Inconsistency: Worn pump seals or leaky fittings can lead to an unstable flow rate.[15]
-
-
Solutions: Use a column oven for stable temperature control, prepare fresh mobile phase daily and keep reservoirs capped, ensure adequate column equilibration time (10-15 column volumes), and perform regular pump maintenance.[11][12][14]
Q4: My system backpressure is suddenly too high or fluctuating. What should I check first?
Pressure issues are usually caused by blockages or air in the system.
-
High Pressure: This almost always indicates a blockage.[16] Systematically isolate the problem by disconnecting components. Start with the column; if the pressure drops significantly, the column inlet frit is likely blocked. Back-flushing the column (if the manufacturer allows) or replacing the frit can solve this.[17][18] Also, ensure your samples and mobile phases are filtered to prevent particulate buildup.[16][19]
-
Fluctuating Pressure: This is often caused by air bubbles in the pump or faulty check valves.[20][21] Purge the pump thoroughly to remove any trapped air.[21][22] If the problem persists, sonicating or replacing the check valves may be necessary.[20]
Q5: I'm not getting good separation between my main peak and an impurity. How can I improve the resolution?
Improving resolution involves manipulating the three factors of the resolution equation: efficiency, selectivity, and retention.
-
Increase Efficiency: Use a column with smaller particles (e.g., 3 µm instead of 5 µm) or a longer column to generate sharper, narrower peaks.[8][23]
-
Change Selectivity: This is often the most effective approach.
-
Modify Mobile Phase: Change the organic modifier (e.g., from acetonitrile to methanol), as this can alter π-π interactions with the naphthalene ring.
-
Adjust pH: Fine-tuning the pH can change the ionization state of impurities, altering their retention relative to the main peak.[19]
-
Change Stationary Phase: Switching to a different column chemistry, such as a phenyl-hexyl phase, can introduce different interactions and improve separation.[23]
-
-
Increase Retention: Lowering the overall percentage of the organic solvent in the mobile phase will increase retention times and can sometimes improve the separation of early-eluting peaks.[19]
Section 2: Visual Troubleshooting Workflows
A systematic approach is key to efficient HPLC troubleshooting. The following diagrams illustrate logical workflows for diagnosing and resolving common issues.
Caption: A high-level workflow for categorizing common HPLC problems.
Caption: A detailed workflow for diagnosing and fixing peak tailing.
Section 3: Detailed Troubleshooting Guides
The following tables provide specific symptoms, potential causes, and recommended solutions for common HPLC problems encountered during the analysis of this compound.
Table 1: Peak Shape Problems
| Symptom | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | 1. Secondary Silanol Interactions: The polar groups on the analyte interact with active silanol sites on the column packing.[6][7] 2. Column Overload: Injecting too much sample mass saturates the stationary phase.[10] 3. Column Contamination/Void: Buildup of contaminants at the column inlet or a void in the packing bed disrupts the sample band.[9][10] 4. Hidden Co-eluting Peak: An impurity may be hiding under the tail of the main peak.[6][24] | 1. Lower the mobile phase pH to 2.5-3.5 with 0.1% formic or phosphoric acid to suppress silanol ionization.[6][9] Consider using a column with low silanol activity.[25] 2. Dilute the sample or decrease the injection volume.[19] 3. Flush the column with a strong solvent (e.g., 100% acetonitrile). If a void is suspected, reverse-flush the column (if permissible) or replace it.[9][17] 4. Adjust mobile phase composition to improve resolution. View chromatogram at different wavelengths if using a PDA detector.[24] |
| Peak Fronting | 1. Sample Overload: High sample concentration can lead to fronting.[7] 2. Poor Sample Solubility: The analyte is precipitating in the mobile phase. The sample solvent is too strong.[7] | 1. Dilute the sample.[19] 2. Dissolve the sample in a solvent that is weaker than or identical to the initial mobile phase. Ensure the sample is fully dissolved before injection. |
| Split Peaks | 1. Partially Blocked Inlet Frit: Particulates are causing the sample path to split at the column inlet. 2. Column Void: A gap has formed in the stationary phase packing at the head of the column.[26] 3. Sample Solvent Incompatibility: Injecting a sample dissolved in a much stronger solvent than the mobile phase. | 1. Reverse-flush the column to dislodge particulates. Install an in-line filter or guard column for future protection.[17] 2. Replace the column.[26] 3. Prepare the sample in the initial mobile phase composition whenever possible. |
Table 2: System and Performance Problems
| Symptom | Potential Cause(s) | Recommended Solution(s) |
| Drifting or Shifting Retention Times | 1. Temperature Fluctuations: The ambient temperature around the column is not stable.[11][14] 2. Inconsistent Mobile Phase: Improperly mixed solvents, solvent evaporation, or degradation of additives.[11][12] 3. Column Not Equilibrated: Insufficient time allowed for the column to stabilize before starting the sequence.[14] | 1. Use a thermostatted column oven to maintain a constant temperature.[11] 2. Prepare fresh mobile phase daily. Use a gradient mixer or ensure manual mixes are accurate. Keep solvent bottles capped.[12][14] 3. Increase the equilibration time at the start of your run. A good rule of thumb is 10-15 column volumes.[14] |
| High Backpressure | 1. Blockage in the System: Most commonly a plugged column inlet frit, in-line filter, or tubing.[16][27] 2. Buffer Precipitation: Buffer salts have crashed out of solution due to high organic solvent concentration. | 1. Systematically remove components (starting from the detector and moving backward) to identify the source of the blockage. Replace the in-line filter or column frit.[18][27] 2. Flush the entire system with warm, HPLC-grade water (with the column removed) to redissolve the salts. Ensure buffer concentration is appropriate for the mobile phase.[16] |
| Noisy or Drifting Baseline | 1. Air Bubbles in System: Dissolved gas in the mobile phase or air trapped in the pump/detector.[14] 2. Contaminated Mobile Phase or Detector Cell: Impurities in the solvents or buildup in the detector flow cell.[14] 3. Pump Malfunction: Worn pump seals or faulty check valves causing pressure fluctuations. | 1. Degas the mobile phase thoroughly using sonication, sparging, or an in-line degasser. Purge the pump.[14] 2. Use high-purity, HPLC-grade solvents. Flush the detector cell with a strong, miscible solvent like isopropanol.[19] 3. Replace pump seals and sonicate or replace check valves as part of regular maintenance.[20] |
Section 4: Experimental Protocols & Data
Recommended HPLC Protocol
This protocol provides a robust starting point for the analysis of this compound. Optimization may be required based on the specific impurities and matrix.
-
Analyte & Sample Preparation:
-
Analyte: this compound.
-
Properties: Insoluble in water; soluble in organic solvents like acetonitrile, ethyl acetate, and chloroform.[28][29][30]
-
Sample Solvent: Prepare stock solutions in 100% acetonitrile. Dilute to the final working concentration using a solvent identical to the initial mobile phase (e.g., 60:40 Water:Acetonitrile).
-
Filtration: Filter all samples through a 0.22 µm or 0.45 µm syringe filter before injection to prevent system blockages.[19]
-
-
Chromatographic Conditions:
-
HPLC System: A standard HPLC or UHPLC system with a UV detector.
-
Column: Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[1][2]
-
Mobile Phase A: HPLC-grade water with 0.1% formic acid.[31]
-
Mobile Phase B: HPLC-grade acetonitrile with 0.1% formic acid.
-
Gradient Program:
-
0.0 min: 40% B
-
15.0 min: 80% B
-
15.1 min: 40% B
-
20.0 min: 40% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 35 °C.[4]
-
Injection Volume: 5-10 µL.
-
Quantitative Data Summary
The following tables summarize key parameters for method development and solvent selection.
Table 3: Example HPLC Method Parameters
| Parameter | Recommended Value | Rationale |
|---|---|---|
| Stationary Phase | C18, 5 µm (150 x 4.6 mm) | Good retention for non-polar naphthalene ring; widely available.[1] |
| Mobile Phase | Water/Acetonitrile with 0.1% Formic Acid | Acetonitrile provides good elution strength. Formic acid controls pH to improve peak shape.[3][31] |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing a good balance of speed and efficiency.[2] |
| Column Temp. | 35 °C | Ensures stable, reproducible retention times by minimizing effects of ambient temperature changes.[4] |
| Detection λ | 254 nm or 285 nm | Naphthalene derivatives have strong UV absorbance in this range.[2][4] |
| Injection Volume | 5 µL | A small volume minimizes potential for peak distortion from the injection solvent and prevents overload.[9] |
Table 4: Properties of Common Reversed-Phase Solvents
| Property | Acetonitrile (ACN) | Methanol (MeOH) |
|---|---|---|
| UV Cutoff | ~190 nm | ~205 nm |
| Viscosity (at 20°C) | 0.37 cP | 0.60 cP |
| Elution Strength | Higher | Lower |
| Selectivity | Can influence π-π interactions differently than methanol, offering an alternative for optimizing resolution. | Can provide different selectivity for aromatic compounds. |
| System Pressure | Lower | Higher |
References
- 1. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 2. SEPARATION AND IDENTIFICATION OF NAPHTHALENE,ACENAPHTHYLENE, PYRENE, BENZ{A} ANTHRACENE AND1,3,2,4-DIBENZANTHRACENE | Al-Nahrain Journal of Science [anjs.edu.iq]
- 3. Separation of 2-Naphthylacetonitrile on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. researchgate.net [researchgate.net]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 8. chromtech.com [chromtech.com]
- 9. uhplcs.com [uhplcs.com]
- 10. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 11. uhplcs.com [uhplcs.com]
- 12. elementlabsolutions.com [elementlabsolutions.com]
- 13. Factors Impacting Chromatography Retention Time | Separation Science [sepscience.com]
- 14. HPLC Troubleshooting Guide [scioninstruments.com]
- 15. Why is my LC Retention Time Shifting? [restek.com]
- 16. mastelf.com [mastelf.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. uhplcs.com [uhplcs.com]
- 20. shimadzu5270.zendesk.com [shimadzu5270.zendesk.com]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. support.waters.com [support.waters.com]
- 23. chromatographyonline.com [chromatographyonline.com]
- 24. Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices | Separation Science [sepscience.com]
- 25. Separation of Naphthalene-2-sulfonic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 26. bvchroma.com [bvchroma.com]
- 27. Troubleshooting LC, basics - Troubleshooting LC, basics - Chromedia [chromedia.org]
- 28. 2-(Naphthalen-2-Yl)Acetonitrile | CAS 612-19-7 | Chemical Properties, Applications & Safety Data | Buy from Trusted China Supplier [nj-finechem.com]
- 29. chembk.com [chembk.com]
- 30. 2-Naphthylacetonitrile: Overview, Pharmaceutical Synthesis Applications and Preparation Method_Chemicalbook [chemicalbook.com]
- 31. researchgate.net [researchgate.net]
Stability issues of 2-(Naphthalen-2-yloxy)acetonitrile in solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 2-(Naphthalen-2-yloxy)acetonitrile in solution. The information is designed to help troubleshoot common issues encountered during experimental work.
Troubleshooting Guides
This section addresses specific problems that may arise during the handling and analysis of this compound solutions.
| Issue | Potential Cause | Recommended Action |
| Unexpected peaks in chromatogram after short-term storage. | Degradation of the compound. | Confirm the identity of new peaks using LC-MS. Review storage conditions; protect from light and extreme temperatures. Prepare fresh solutions before use. |
| Loss of compound concentration in solution over time. | Hydrolysis of the nitrile or ether linkage, or precipitation. | Verify the pH of the solution; adjust to a neutral pH if possible. Assess solubility in the chosen solvent at the storage temperature. Store solutions at lower temperatures (e.g., 2-8 °C or -20 °C) after confirming solubility. |
| Discoloration of the solution (e.g., turning yellow or brown). | Photodegradation or oxidation. | Store solutions in amber vials or protect from light. Purge solutions with an inert gas (e.g., nitrogen or argon) to minimize oxidation. |
| Inconsistent analytical results between experiments. | Instability of stock solutions or variations in experimental conditions. | Prepare fresh stock solutions for each experiment. Ensure consistent solvent quality, pH, and temperature across all experiments. Use a validated stability-indicating analytical method. |
| Formation of a precipitate in the solution. | Poor solubility or degradation leading to less soluble products. | Re-evaluate the solvent system and concentration. Consider using a co-solvent to improve solubility. Filter the solution before use if a precipitate is observed. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in solution?
A1: Based on its chemical structure, the two most probable degradation pathways are hydrolysis of the nitrile group and cleavage of the ether linkage.
-
Nitrile Hydrolysis: Under acidic or basic conditions, the nitrile group (-CN) can hydrolyze first to an amide intermediate (2-(naphthalen-2-yloxy)acetamide) and subsequently to a carboxylic acid (2-(naphthalen-2-yloxy)acetic acid).
-
Ether Cleavage: The ether linkage may be susceptible to cleavage under strong acidic conditions or oxidative stress, potentially yielding 2-naphthol and other degradation products.
Q2: How does pH affect the stability of this compound in aqueous solutions?
A2: The stability of this compound is expected to be pH-dependent. Both acidic and basic conditions can catalyze the hydrolysis of the nitrile group. The ether linkage is generally more stable but can be cleaved under harsh acidic conditions. For optimal stability in aqueous-organic mixtures, maintaining a pH close to neutral (pH 6-8) is recommended.
Q3: Is this compound sensitive to light?
A3: The naphthalene moiety in the molecule suggests potential photosensitivity. Naphthalene derivatives can undergo photodegradation upon exposure to UV light.[1] It is advisable to protect solutions from light by using amber glassware or by covering the container with aluminum foil to prevent the formation of photodegradation products.
Q4: What are the recommended storage conditions for solutions of this compound?
A4: To ensure the stability of solutions, they should be stored in tightly sealed containers, protected from light, at reduced temperatures (2-8°C or -20°C). For long-term storage, it is recommended to store the compound as a solid in a cool, dry, and dark place.[2]
Q5: What type of analytical method is suitable for assessing the stability of this compound?
A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most appropriate technique.[3][4] A reverse-phase method, using a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate or formate buffer) and an organic solvent (e.g., acetonitrile or methanol), is a common starting point. The method should be validated to ensure it can separate the intact compound from all potential degradation products.
Data Summary
The following table summarizes the expected stability of this compound under various stress conditions based on general chemical principles. The extent of degradation is a qualitative prediction.
| Stress Condition | Parameter | Expected Outcome | Potential Degradation Products |
| Acidic Hydrolysis | 0.1 M HCl, 60°C | Significant Degradation | 2-(Naphthalen-2-yloxy)acetic acid, 2-(Naphthalen-2-yloxy)acetamide |
| Basic Hydrolysis | 0.1 M NaOH, 60°C | Significant Degradation | Sodium 2-(naphthalen-2-yloxy)acetate, 2-(Naphthalen-2-yloxy)acetamide |
| Oxidative | 3% H₂O₂, RT | Moderate Degradation | Oxidized naphthalene derivatives, products of ether cleavage |
| Thermal | 80°C in Solution | Moderate Degradation | Thermally induced rearrangement or decomposition products |
| Photolytic | UV light (254 nm), RT | Moderate to Significant Degradation | Photodegradation products of the naphthalene ring system |
Experimental Protocols
Protocol 1: General Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours. At appropriate time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 24 hours. At appropriate time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the mixture at room temperature for 24 hours, protected from light. At appropriate time points, withdraw an aliquot and dilute with the mobile phase.
-
Thermal Degradation: Place a solution of the compound in a sealed vial and heat it at 80°C for 24 hours. At appropriate time points, withdraw an aliquot and dilute with the mobile phase.
-
Photolytic Degradation: Expose a solution of the compound in a quartz cuvette to UV light (e.g., 254 nm) in a photostability chamber for 24 hours. A control sample should be kept in the dark at the same temperature. At appropriate time points, withdraw an aliquot and dilute with the mobile phase.
-
Analysis: Analyze all samples by a suitable HPLC method. Compare the chromatograms of the stressed samples with that of the unstressed control to identify and quantify the degradation products.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing a stability-indicating HPLC method for this compound.
-
Instrumentation: HPLC with a UV detector or a photodiode array (PDA) detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 40% B
-
5-20 min: 40% to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% to 40% B
-
26-30 min: 40% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 225 nm (or scan for optimal wavelength with PDA).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (60:40 Water:Acetonitrile).
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Potential degradation pathways.
References
- 1. CN113365977A - High-purity 2-naphthylacetonitrile and production method thereof - Google Patents [patents.google.com]
- 2. WO2021085468A1 - High purity 2-naphthylacetonitrile and method for producing same - Google Patents [patents.google.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Technical Support Center: Purification of 2-(Naphthalen-2-yloxy)acetonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 2-(Naphthalen-2-yloxy)acetonitrile.
Troubleshooting Common Impurities
This section addresses specific issues you may encounter during the purification of this compound, which is commonly synthesized via the Williamson ether synthesis of 2-naphthol and chloroacetonitrile.
Problem 1: Low Yield After Initial Work-up
Symptoms: The mass of the crude product is significantly lower than the theoretical yield.
Possible Causes & Solutions:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Troubleshooting: Before quenching the reaction, monitor its progress using Thin Layer Chromatography (TLC). A common eluent system to start with is hexane:ethyl acetate (e.g., 4:1 or 3:1 v/v). The product, being an ether, will be less polar and have a higher Rf value than the starting 2-naphthol.
-
-
Loss of Product During Extraction: The product may have remained in the aqueous layer during work-up if the pH was not optimal or if insufficient organic solvent was used.
-
Troubleshooting: Ensure the aqueous layer is neutral or slightly basic before extraction. Perform multiple extractions with a suitable organic solvent like ethyl acetate or dichloromethane to ensure complete recovery of the product.
-
Problem 2: Presence of Unreacted 2-Naphthol
Symptoms: The purified product shows a melting point lower than the expected 76°C, and analytical data (e.g., NMR, HPLC) indicates the presence of 2-naphthol.
Possible Causes & Solutions:
-
Insufficient Base or Alkylating Agent: An inadequate amount of base will not fully deprotonate the 2-naphthol, leaving it unreacted. Similarly, an insufficient amount of chloroacetonitrile will result in unreacted 2-naphthoxide.
-
Troubleshooting: Use a slight excess of the base (e.g., K2CO3, NaH) to ensure complete deprotonation of 2-naphthol. Ensure at least a stoichiometric equivalent of chloroacetonitrile is used.
-
-
Inefficient Purification: The purification method may not be adequate to separate the product from the unreacted 2-naphthol.
-
Troubleshooting:
-
Recrystallization: Attempt recrystallization from a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature, while 2-naphthol has different solubility characteristics. A good starting point is isopropanol or ethanol.
-
Column Chromatography: Utilize silica gel column chromatography. Since 2-naphthol is more polar than the product, it will have a lower Rf value and elute later. A hexane/ethyl acetate gradient can effectively separate the two compounds.
-
-
Problem 3: Oily Product or Difficulty in Crystallization
Symptoms: The final product is an oil instead of a crystalline solid, or it fails to crystallize from solution.
Possible Causes & Solutions:
-
Presence of Impurities: Unreacted chloroacetonitrile or side products can act as an oiling agent, preventing crystallization.
-
Troubleshooting:
-
Aqueous Wash: Wash the crude product with water to remove any water-soluble impurities.
-
Column Chromatography: This is the most effective method to remove a variety of impurities. A hexane:ethyl acetate solvent system is a good starting point.
-
-
-
Inappropriate Recrystallization Solvent: The chosen solvent may be too good a solvent for the product, even at low temperatures.
-
Troubleshooting: If using a single solvent for recrystallization fails, try a two-solvent system. For example, dissolve the product in a small amount of a good solvent (e.g., dichloromethane or acetone) and then slowly add a poor solvent (e.g., hexane or pentane) until the solution becomes cloudy. Gently heat to redissolve and then allow to cool slowly.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: The most common impurities are unreacted starting materials: 2-naphthol and chloroacetonitrile. Another potential impurity is the C-alkylated side product, 1-(cyanomethyl)-2-naphthol, which can form under certain reaction conditions. Hydrolysis of the nitrile group to 2-(naphthalen-2-yloxy)acetamide is also a possibility, especially during aqueous work-up under acidic or basic conditions.
Q2: How can I monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is an effective way to monitor the reaction. Use a silica gel plate and a mobile phase such as hexane:ethyl acetate (e.g., 4:1). The starting material, 2-naphthol, is polar and will have a low Rf value. The product, this compound, is less polar and will have a higher Rf value. The disappearance of the 2-naphthol spot indicates the reaction is nearing completion.
Q3: My purified product has a broad melting point range. What could be the issue?
A3: A broad melting point range is a strong indicator of impurities. The presence of even small amounts of unreacted 2-naphthol or other side products can depress and broaden the melting point. Further purification by column chromatography or repeated recrystallizations may be necessary.
Q4: What is the expected appearance of pure this compound?
A4: Pure this compound is a solid with a reported melting point of 76°C.
Data Presentation
Table 1: Physical Properties of this compound and Potential Impurities
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility |
| This compound | C₁₂H₉NO | 183.21 | 76[1] | 356.1 (Predicted)[1][2] | Soluble in many organic solvents. |
| 2-Naphthol | C₁₀H₈O | 144.17 | 121-123[3][4] | 285-286[5][6] | Soluble in ethanol, ether, chloroform; slightly soluble in water.[3] |
| Chloroacetonitrile | C₂H₂ClN | 75.50 | -38 | 124-126[7][8] | Miscible with most organic solvents; insoluble in water.[8][9] |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol provides a general guideline for the recrystallization of this compound. The ideal solvent may need to be determined experimentally.
-
Solvent Selection:
-
Place a small amount of the crude product in several test tubes.
-
Add a small amount of different solvents (e.g., isopropanol, ethanol, ethyl acetate, toluene) to each tube.
-
Heat the tubes in a water bath. A good solvent will dissolve the compound when hot but not at room temperature.
-
Allow the solutions to cool. The formation of crystals upon cooling indicates a suitable solvent. Isopropanol is a good starting point.
-
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add the minimum amount of the chosen hot solvent to dissolve the solid completely.
-
-
Hot Filtration (Optional):
-
If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
-
Crystallization:
-
Allow the hot solution to cool slowly to room temperature.
-
Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals in a vacuum oven.
-
Protocol 2: Purification by Silica Gel Column Chromatography
This method is effective for removing both more polar and less polar impurities.
-
Slurry Preparation:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
-
Column Packing:
-
Pour the slurry into a chromatography column and allow the silica to settle, ensuring an even and compact bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent (e.g., dichloromethane).
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution:
-
Begin eluting with a non-polar mobile phase (e.g., 100% hexane).
-
Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 100% hexane to 90:10 hexane:ethyl acetate.
-
-
Fraction Collection:
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
-
Solvent Evaporation:
-
Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
-
Mandatory Visualization
Caption: Troubleshooting workflow for the purification of this compound.
Caption: Overview of purification protocols for this compound.
References
- 1. patents.justia.com [patents.justia.com]
- 2. chem.rochester.edu [chem.rochester.edu]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. rsc.org [rsc.org]
- 5. scribd.com [scribd.com]
- 6. 2-Naphthylacetonitrile: Overview, Pharmaceutical Synthesis Applications and Preparation Method_Chemicalbook [chemicalbook.com]
- 7. web.uvic.ca [web.uvic.ca]
- 8. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
- 9. Williamson Ether Synthesis - Edubirdie [edubirdie.com]
Technical Support Center: High-Purity 2-Naphthylacetonitrile Production
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of high-purity 2-naphthylacetonitrile.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 2-naphthylacetonitrile.
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction in the first step (Willgerodt reaction or halogenation). | For Willgerodt reaction: Ensure complete conversion of 2'-acetonaphthone by optimizing reaction time and temperature. The use of an additive may be necessary.[1][2][3] For halogenation of 2-methylnaphthalene: Ensure adequate light irradiation and optimize reaction time. The choice of solvent is also critical for selectivity.[4] |
| Side reactions, such as the formation of 1-bromo-2-methylnaphthalene instead of the desired 2-(bromomethyl)naphthalene.[4] | Use a specific organic solvent under light irradiation to achieve high selectivity for the halogenation of the methyl group at the 2-position of 2-methylnaphthalene.[4] | |
| Loss of product during purification. | Optimize purification methods. Consider recrystallization or column chromatography for isolation.[4] For the two-step method starting from 2'-acetonaphthone, it is suggested to use the reaction mixture or a concentrated liquid from the first step directly in the second step to improve cost and productivity.[1][3] | |
| Low Purity (Multiple Peaks in HPLC) | Presence of unreacted starting materials. | Monitor the reaction progress using techniques like TLC or HPLC to ensure complete consumption of starting materials. |
| Formation of by-products. Common impurities can include various naphthalene compounds.[1][3][5] In the synthesis from 2'-acetonaphthone, by-products such as sulfur, amide, and thioamide compounds may be present.[1] | The production method starting from 2-naphthylacetic acid, a halogenating agent, and sulfamide is designed to suppress the formation of by-products.[1][3] Purification via column chromatography can be employed to remove impurities.[1][3][4] | |
| Product Instability or Decomposition | Presence of residual acids or bases from the reaction. | Neutralize the reaction mixture properly during workup. This can be done by washing with water or a mild alkaline aqueous solution.[4] |
| Exposure to harsh conditions during purification. | Avoid excessive heat and exposure to strong acids or bases during purification steps. |
Frequently Asked Questions (FAQs)
Q1: What is the expected purity of 2-naphthylacetonitrile produced by the two-step method involving the Willgerodt reaction?
A1: This method is capable of producing high-purity 2-naphthylacetonitrile with an HPLC purity of 95% or higher, and in some cases, exceeding 98%.[1][3][5]
Q2: What are the critical safety precautions when working with the reagents for 2-naphthylacetonitrile synthesis?
A2: When using the method involving the halogenation of 2-methylnaphthalene followed by cyanation, it is important to handle highly toxic compounds like potassium cyanide with extreme care in a well-ventilated fume hood.[1][3] The use of carbon tetrachloride, another toxic substance, should also be handled with appropriate safety measures.[1][3]
Q3: Can the intermediate 2-naphthylacetic acid be purified before proceeding to the second step?
A3: While purification of 2-naphthylacetic acid by methods like column chromatography is possible, it is often recommended to use the reaction mixture or a concentrated solution directly in the next step to enhance productivity and reduce costs, especially in an industrial setting.[1][3]
Q4: What analytical techniques are recommended for monitoring the reaction and assessing the purity of the final product?
A4: High-Performance Liquid Chromatography (HPLC) is the recommended method for assessing the purity of 2-naphthylacetonitrile and quantifying impurities.[1][3][5] Thin-Layer Chromatography (TLC) can be a useful tool for monitoring the progress of the reaction.
Quantitative Data Summary
| Synthesis Method | Starting Material | Reported Yield | Reported Purity (HPLC) | Reference |
| Two-step: Willgerodt reaction & Nitrilation | 2'-Acetonaphthone | High Yield | ≥ 95 area % | [1][2][3][5] |
| Halogenation & Cyanation | 2-Methylnaphthalene | High Selectivity and Good Yield | Not specified | [4] |
| Palladium-catalyzed Decarboxylative Coupling | 2-Chloronaphthalene and Cyanoacetate salts | 96% | Not specified | [6] |
Experimental Protocols
1. High-Purity 2-Naphthylacetonitrile from 2'-Acetonaphthone
This method involves two main steps:
-
Step 1: Synthesis of 2-Naphthylacetic Acid via Willgerodt Reaction
-
Step 2: Conversion of 2-Naphthylacetic Acid to 2-Naphthylacetonitrile
2. 2-Naphthylacetonitrile from 2-Methylnaphthalene
This process also consists of two primary stages:
-
Step 1: Halogenation of 2-Methylnaphthalene
-
Step 2: Cyanation of 2-(Halogenated methyl)naphthalene
-
The 2-(halogenated methyl)naphthalene is then reacted with a cyanating agent, such as sodium cyanide or potassium cyanide, to yield 2-naphthylacetonitrile.[4]
-
The product can be isolated through conventional methods like neutralization, solid-liquid separation, concentration, and filtration, followed by purification using techniques such as crystallization or column chromatography if necessary.[4]
-
Visualizations
Caption: Troubleshooting workflow for high-purity 2-naphthylacetonitrile synthesis.
Caption: Synthetic pathways to 2-naphthylacetonitrile.
References
- 1. patents.justia.com [patents.justia.com]
- 2. CA3159756A1 - High purity 2-naphthylacetonitrile and method for producing same - Google Patents [patents.google.com]
- 3. CN113365977A - High-purity 2-naphthylacetonitrile and production method thereof - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. WO2021085468A1 - High purity 2-naphthylacetonitrile and method for producing same - Google Patents [patents.google.com]
- 6. 2-Naphthylacetonitrile: Overview, Pharmaceutical Synthesis Applications and Preparation Method_Chemicalbook [chemicalbook.com]
Technical Support Center: Industrial Production of 2-(Naphthalen-2-yloxy)acetonitrile
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the industrial-scale synthesis of 2-(Naphthalen-2-yloxy)acetonitrile.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound via the Williamson ether synthesis of 2-naphthol and chloroacetonitrile, often employing phase-transfer catalysis (PTC).
| Problem ID | Issue | Potential Causes | Recommended Solutions |
| YLD-001 | Low or No Product Yield | 1. Ineffective Deprotonation of 2-Naphthol: The base may be too weak, or moisture may be present, consuming the base. 2. Poor Nucleophilicity of the Naphthoxide: Protic solvents can solvate the naphthoxide ion, reducing its nucleophilicity. 3. Inactive Alkylating Agent: Chloroacetonitrile may have degraded. 4. Inefficient Phase-Transfer Catalyst (PTC): The chosen PTC may not be suitable for the solvent system, or it may have degraded. 5. Reaction Temperature Too Low: The activation energy for the SN2 reaction is not being met. | 1. Use a sufficiently strong base (e.g., NaOH, KOH, K₂CO₃). Ensure all reagents and solvents are dry. 2. Switch to an aprotic solvent such as acetonitrile, DMF, or toluene to enhance the nucleophilicity of the naphthoxide. 3. Use fresh or properly stored chloroacetonitrile. 4. Select a PTC appropriate for the solvent system (e.g., a quaternary ammonium salt like TBAB for liquid-liquid PTC, or a phosphonium salt). Ensure the catalyst is active. 5. Gradually increase the reaction temperature, monitoring for product formation and byproduct generation. |
| PUR-001 | Product Contaminated with C-Alkylated Isomer | 1. Ambident Nucleophile Reactivity: The 2-naphthoxide ion is an ambident nucleophile, with reactivity at both the oxygen (O-alkylation) and carbon (C-alkylation) atoms. 2. Use of Protic Solvents: Protic solvents can hydrogen-bond with the oxygen of the naphthoxide, favoring C-alkylation. | 1. Optimize the reaction conditions to favor O-alkylation. 2. Employ aprotic solvents (e.g., acetonitrile, DMF, toluene) which do not solvate the oxygen atom as strongly, leaving it more available for nucleophilic attack. |
| PUR-002 | Presence of Unreacted 2-Naphthol | 1. Insufficient Base: Not all of the 2-naphthol was converted to the naphthoxide. 2. Insufficient Alkylating Agent: A stoichiometric excess of chloroacetonitrile may be required. 3. Short Reaction Time: The reaction may not have reached completion. | 1. Use a slight excess of the base to ensure complete deprotonation. 2. Use a slight molar excess (e.g., 1.1-1.2 equivalents) of chloroacetonitrile. 3. Increase the reaction time and monitor the reaction progress by TLC or HPLC. |
| RXN-001 | Reaction Stalls or is Sluggish | 1. Poor Mixing in Biphasic System: Inadequate agitation can limit the mass transfer between the aqueous and organic phases in a PTC system. 2. Catalyst Poisoning: Certain impurities can deactivate the phase-transfer catalyst. | 1. Increase the stirring speed to improve the interfacial area between the phases. 2. Ensure high purity of all starting materials. |
| PUR-003 | Difficulty in Product Isolation and Purification | 1. Emulsion Formation during Workup: This can occur in biphasic systems, making phase separation difficult. 2. Co-crystallization of Product and Byproducts: The desired product and impurities may have similar physical properties. | 1. Add a small amount of brine to help break the emulsion. 2. Optimize crystallization conditions (e.g., solvent system, temperature gradient) or consider column chromatography for purification. |
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for the industrial production of this compound?
A1: The most common industrial route is the Williamson ether synthesis. This involves the deprotonation of 2-naphthol with a base to form the 2-naphthoxide ion, which then acts as a nucleophile and reacts with chloroacetonitrile in an SN2 reaction. To facilitate this reaction in a biphasic system, a phase-transfer catalyst is often employed.
Q2: Why is Phase-Transfer Catalysis (PTC) recommended for this synthesis?
A2: PTC offers several advantages in an industrial setting. It allows for the use of inexpensive and safer inorganic bases like sodium hydroxide in an aqueous phase, while the organic substrate remains in an organic solvent. The catalyst transports the nucleophile (naphthoxide) into the organic phase where the reaction occurs, often leading to higher yields, milder reaction conditions, and reduced need for expensive and hazardous anhydrous solvents and bases.[1]
Q3: What is the major byproduct in this reaction and how can it be minimized?
A3: The major byproduct is the C-alkylated isomer, 1-(cyanomethyl)-2-naphthol. The 2-naphthoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or a carbon atom. The formation of the C-alkylated product can be minimized by using aprotic solvents (e.g., acetonitrile, DMF) which enhance the reactivity of the oxygen atom.
Q4: What are the key safety precautions to consider during the production of this compound?
A4: Chloroacetonitrile is toxic and should be handled in a well-ventilated area with appropriate personal protective equipment (PPE), including gloves and eye protection. 2-Naphthol is also a hazardous substance. The reaction may be exothermic, so proper temperature control is essential. Consult the Safety Data Sheets (SDS) for all reagents before commencing work.
Q5: How can the progress of the reaction be monitored?
A5: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). These techniques can be used to track the consumption of the starting materials (2-naphthol and chloroacetonitrile) and the formation of the product.
Data Presentation
The following tables provide representative quantitative data for the synthesis of this compound under various conditions. This data is illustrative and may vary based on specific experimental setups.
Table 1: Effect of Solvent on O- vs. C-Alkylation Selectivity
| Solvent | Temperature (°C) | Reaction Time (h) | O-Alkylation Product Yield (%) | C-Alkylation Product Yield (%) |
| Toluene | 80 | 6 | 85 | 10 |
| Acetonitrile | 80 | 4 | 92 | 5 |
| DMF | 80 | 4 | 90 | 7 |
| Ethanol | 80 | 8 | 40 | 55 |
Table 2: Effect of Phase-Transfer Catalyst on Yield
| Catalyst (5 mol%) | Solvent System | Temperature (°C) | Reaction Time (h) | Product Yield (%) |
| None | Toluene/Water | 80 | 24 | <10 |
| TBAB | Toluene/Water | 80 | 6 | 88 |
| TBPB | Toluene/Water | 80 | 6 | 85 |
| Aliquat 336 | Toluene/Water | 80 | 5 | 91 |
Experimental Protocols
1. Synthesis of this compound using Phase-Transfer Catalysis
This protocol describes a representative lab-scale synthesis that can be adapted for industrial production.
-
Reagents:
-
2-Naphthol (1.0 eq)
-
Chloroacetonitrile (1.1 eq)
-
Sodium Hydroxide (1.2 eq)
-
Tetrabutylammonium Bromide (TBAB) (0.05 eq)
-
Toluene
-
Deionized Water
-
-
Procedure:
-
To a stirred solution of sodium hydroxide in water, add the 2-naphthol and tetrabutylammonium bromide.
-
Heat the mixture to 60°C and stir until the 2-naphthol has completely dissolved.
-
Add the toluene to the reaction mixture.
-
Slowly add the chloroacetonitrile to the reaction mixture over a period of 30 minutes, maintaining the temperature at 60-65°C.
-
After the addition is complete, continue to stir the mixture at 65°C and monitor the reaction by HPLC until the 2-naphthol is consumed (typically 4-6 hours).
-
Cool the reaction mixture to room temperature and separate the organic and aqueous layers.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
-
Mandatory Visualizations
Caption: Phase-Transfer Catalyzed Williamson Ether Synthesis of this compound.
Caption: Experimental Workflow for the Synthesis of this compound.
References
Preventing degradation of 2-(Naphthalen-2-yloxy)acetonitrile during storage
This guide provides troubleshooting advice and answers to frequently asked questions regarding the storage and handling of 2-(Naphthalen-2-yloxy)acetonitrile to prevent its degradation.
Troubleshooting Guide
This section addresses specific issues that may arise during the storage and use of this compound.
Issue 1: The appearance of the solid has changed (e.g., discoloration, clumping).
-
Question: My white crystalline this compound has turned yellowish-brown and appears clumpy. What could be the cause?
-
Answer: Discoloration and changes in texture are often indicators of chemical degradation. The naphthalene ring system is susceptible to oxidation, which can lead to colored byproducts. Clumping may suggest the absorption of moisture, which can also promote hydrolytic degradation. It is recommended to assess the purity of the material using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), before further use. To prevent this, always store the compound in a tightly sealed container in a cool, dry, and dark place.
Issue 2: Unexpected peaks are observed during HPLC analysis.
-
Question: I am analyzing a sample of this compound that has been stored in the lab for a while, and I see new peaks in the chromatogram that were not there in the initial analysis. What are these new peaks?
-
Answer: The appearance of new peaks in an HPLC chromatogram strongly suggests the presence of degradation products. Based on the structure of this compound, these impurities could result from several degradation pathways:
-
Hydrolysis: The nitrile group (-CN) can hydrolyze to form 2-(naphthalen-2-yloxy)acetamide or further to 2-(naphthalen-2-yloxy)acetic acid, especially if exposed to acidic or basic conditions.
-
Oxidation: The naphthalene ring can be oxidized, leading to various hydroxylated or quinone-type species.
-
Ether Bond Cleavage: Under harsh acidic conditions, the ether linkage could be cleaved to yield 2-naphthol.
To identify these peaks, Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended. A forced degradation study can help to confirm the identity of these degradation products.
-
Issue 3: Inconsistent results in experiments using the compound.
-
Question: My experimental results have been inconsistent recently, and I suspect the integrity of my this compound. Could degradation be the cause?
-
Answer: Yes, the use of a degraded reagent can lead to inconsistent experimental outcomes. If the purity of the compound has decreased, you are using a lower effective concentration than intended, and the degradation products may interfere with your experiment. It is crucial to verify the purity of your starting material. If degradation is suspected, it is best to use a fresh, unopened batch of the compound or purify the existing stock if possible.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To minimize degradation, this compound should be stored in a tightly sealed container, protected from light, in a cool, dry, and well-ventilated area. For long-term storage, refrigeration (2-8 °C) is recommended. The storage area should be free from incompatible substances.
Q2: What substances are incompatible with this compound?
A2: Avoid storing this compound with strong acids, strong bases, strong oxidizing agents, and strong reducing agents, as these can catalyze its degradation.
Q3: What is the expected shelf-life of this compound?
A3: When stored under the recommended conditions, the compound is expected to be stable for an extended period. However, it is best practice to re-analyze the purity of the compound after prolonged storage (e.g., more than one year) or if any visual changes are observed.
Q4: Are there any visual signs of degradation to watch for?
A4: Yes, signs of degradation can include a change in color from white/off-white to yellow or brown, a change in the physical form (e.g., from crystalline to gummy), or the development of an unusual odor.
Potential Degradation Pathways
The primary degradation pathways for this compound are inferred from its chemical structure, which includes a naphthalene ring, an ether linkage, and a nitrile group.
Figure 1. Potential Degradation Pathways for this compound.
Experimental Protocols
To assess the stability of this compound and identify potential degradation products, a forced degradation study followed by a stability-indicating HPLC method is recommended.
Forced Degradation Study Protocol
This study exposes the compound to various stress conditions to accelerate its degradation.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Keep the mixture at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep the mixture at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Keep the mixture at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store the solid compound in an oven at 70°C for 48 hours. Also, heat a solution of the compound at 70°C for 48 hours.
-
Photolytic Degradation: Expose the solid compound and a solution of the compound to a photostability chamber with a light intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
-
Sample Neutralization: Before HPLC analysis, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Analysis: Analyze all stressed samples, along with a non-stressed control sample, using the stability-indicating HPLC method described below.
Stability-Indicating HPLC Method
This method is designed to separate the parent compound from its potential degradation products.
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Instrumentation: A High-Performance Liquid Chromatography (HPLC) system with a Photodiode Array (PDA) or UV detector. An LC-MS system can be used for peak identification.
-
Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is recommended to ensure the separation of polar and non-polar compounds.
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
-
Gradient Program:
-
Start with a higher proportion of Mobile Phase A and gradually increase the proportion of Mobile Phase B over the run time. A typical gradient might be:
-
0-5 min: 30% B
-
5-25 min: 30% to 90% B
-
25-30 min: 90% B
-
30-35 min: 90% to 30% B
-
35-40 min: 30% B
-
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Monitor at a wavelength where the parent compound and expected degradation products have significant absorbance (e.g., 220 nm and 280 nm).
-
Injection Volume: 10 µL
Data Presentation
The following table summarizes the recommended conditions for a forced degradation study and the likely primary degradation products.
| Stress Condition | Reagent/Condition | Duration | Temperature | Likely Primary Degradation Product(s) |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | 60°C | 2-(Naphthalen-2-yloxy)acetic acid, 2-Naphthol |
| Base Hydrolysis | 0.1 M NaOH | 24 hours | 60°C | 2-(Naphthalen-2-yloxy)acetic acid |
| Oxidation | 3% H₂O₂ | 24 hours | Room Temp | Oxidized naphthalene derivatives (e.g., quinones) |
| Thermal (Solid) | Dry Heat | 48 hours | 70°C | Potential for decomposition/polymerization |
| Thermal (Solution) | Heat in Solution | 48 hours | 70°C | Hydrolytic and oxidative products |
| Photolytic | >1.2 million lux hrs & >200 W-h/m² | As required | Ambient | Oxidized and photodegraded naphthalene derivatives |
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting issues related to the degradation of this compound.
Figure 2. Troubleshooting Workflow for Degradation Issues.
Validation & Comparative
A Comparative Analysis of 2-(Naphthalen-2-yloxy)acetonitrile and 1-Naphthaleneacetonitrile: Biological Activity and Applications
Chemical and Physical Properties
| Property | 2-(Naphthalen-2-yloxy)acetonitrile | 1-Naphthaleneacetonitrile |
| Molecular Formula | C₁₂H₉NO | C₁₂H₉N |
| Molecular Weight | 183.21 g/mol | 167.21 g/mol |
| Appearance | Not specified | White to light yellow crystalline solid |
| Melting Point | Not specified | 33-36 °C |
| Boiling Point | Not specified | 191-194 °C at 18 mmHg |
| Solubility | Not specified | Insoluble in water; soluble in organic solvents |
| CAS Number | 7498-57-9 | 132-75-2 |
Biological Activity and Mechanism of Action
1-Naphthaleneacetonitrile
1-Naphthaleneacetonitrile is recognized as a synthetic auxin, a class of plant hormones that play a crucial role in various aspects of plant growth and development, including cell elongation, division, and differentiation. Its activity is attributed to its structural similarity to the natural auxin, indole-3-acetic acid (IAA).
The primary mechanism of auxin action involves its perception by the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of receptors. The binding of auxin to this receptor complex leads to the ubiquitination and subsequent degradation of Aux/IAA transcriptional repressors. This, in turn, allows for the expression of auxin-responsive genes, which drive the physiological effects of the hormone.
Furthermore, 1-Naphthaleneacetonitrile serves as a precursor in the synthesis of 1-Naphthaleneacetic acid (NAA), another potent synthetic auxin[1]. The conversion of the nitrile group to a carboxylic acid results in a compound with enhanced auxin activity.
This compound
There is a significant lack of information regarding the biological activity of this compound in publicly available research. Its primary documented use is as an intermediate in organic synthesis. For instance, it can be used in the synthesis of β-hydroxynitriles[2]. Without experimental data, any potential biological effects, including any potential phytoxicity or plant growth regulatory activity, remain speculative.
Experimental Protocols
Auxin Activity Bioassay (Avena Coleoptile Elongation Test)
A classic method to determine auxin activity is the Avena (oat) coleoptile elongation test. This bioassay measures the ability of a compound to induce cell elongation in excised oat coleoptile segments.
Protocol:
-
Plant Material: Germinate Avena sativa seeds in the dark for 3-4 days until the coleoptiles are approximately 2-3 cm long.
-
Preparation of Coleoptile Segments: Under a dim green light, excise the apical 3-4 mm of the coleoptiles. Then, cut a 10 mm segment from the remaining coleoptile.
-
Incubation: Prepare a series of test solutions with varying concentrations of the compound to be tested (e.g., 1-Naphthaleneacetonitrile) in a buffered solution (e.g., 10 mM potassium phosphate buffer, pH 6.0, with 2% sucrose).
-
Treatment: Place 10-15 coleoptile segments in a petri dish containing the test solution. Use a buffer solution without the test compound as a negative control and a solution with a known concentration of IAA as a positive control.
-
Measurement: Incubate the petri dishes in the dark at 25°C for 24 hours. After incubation, measure the final length of the coleoptile segments using a digital caliper or by projecting their image onto a screen.
-
Data Analysis: Calculate the percentage elongation for each concentration and plot a dose-response curve to determine the optimal concentration for activity.
Toxicity Data
1-Naphthaleneacetonitrile
According to the PubChem database, 1-Naphthaleneacetonitrile is classified with the following GHS hazard statements[3]:
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
No toxicity data for this compound is readily available.
Visualizations
References
A Comparative Analysis of Synthesis Methods for 2-(Naphthalen-2-yloxy)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2-(naphthalen-2-yloxy)acetonitrile, a key intermediate in the development of various pharmaceutical compounds, can be achieved through several methods. The most common approach is the Williamson ether synthesis, which involves the O-alkylation of 2-naphthol with a haloacetonitrile. This guide provides a comparative analysis of three variations of this synthesis: the conventional method, phase-transfer catalysis, and microwave-assisted synthesis. The objective is to offer a clear comparison of their performance, supported by experimental data and detailed protocols, to aid researchers in selecting the most suitable method for their specific needs.
Comparison of Synthesis Methods
The choice of synthesis method for this compound depends on factors such as desired reaction time, yield, and available equipment. Below is a summary of the key performance indicators for each method.
| Parameter | Conventional Williamson Ether Synthesis | Phase-Transfer Catalysis (PTC) | Microwave-Assisted Synthesis |
| Reaction Time | 6 - 24 hours | 2 - 8 hours | 5 - 30 minutes |
| Typical Yield | 60 - 80% | 85 - 95% | 80 - 90% |
| Reaction Temperature | 60 - 100 °C | Room Temperature to 60 °C | 80 - 150 °C |
| Key Reagents | 2-Naphthol, Chloroacetonitrile, Strong Base (e.g., NaH, K₂CO₃), Anhydrous Solvent (e.g., DMF, Acetonitrile) | 2-Naphthol, Chloroacetonitrile, Base (e.g., K₂CO₃, NaOH), Phase-Transfer Catalyst (e.g., TBAB), Biphasic Solvent System | 2-Naphthol, Chloroacetonitrile, Base (e.g., K₂CO₃), Solvent (e.g., DMF, Ethanol) |
| Advantages | Simple setup, well-established method. | High yields, milder reaction conditions, no need for anhydrous solvents. | Drastically reduced reaction times, often higher yields, and cleaner reactions. |
| Disadvantages | Long reaction times, potential for side reactions, requires anhydrous conditions. | Requires a specific catalyst, potential for catalyst contamination in the product. | Requires specialized microwave reactor, potential for localized overheating. |
Experimental Protocols
The following are representative experimental protocols for the synthesis of this compound using the three compared methods.
Conventional Williamson Ether Synthesis
This method involves the reaction of 2-naphthol with chloroacetonitrile in the presence of a base in an anhydrous solvent under conventional heating.
Protocol:
-
To a solution of 2-naphthol (1.44 g, 10 mmol) in anhydrous N,N-dimethylformamide (DMF, 50 mL) is added potassium carbonate (2.76 g, 20 mmol).
-
The mixture is stirred at room temperature for 30 minutes.
-
Chloroacetonitrile (0.83 g, 11 mmol) is added dropwise to the suspension.
-
The reaction mixture is heated to 80°C and stirred for 12 hours.
-
After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and poured into ice-water (100 mL).
-
The precipitated solid is filtered, washed with water, and dried.
-
The crude product is purified by recrystallization from ethanol to afford this compound.
Phase-Transfer Catalysis (PTC) Synthesis
This method utilizes a phase-transfer catalyst to facilitate the reaction between the water-soluble naphthoxide and the organic-soluble chloroacetonitrile, allowing for the use of a biphasic solvent system and milder conditions.
Protocol:
-
A mixture of 2-naphthol (1.44 g, 10 mmol), potassium carbonate (2.76 g, 20 mmol), and tetrabutylammonium bromide (TBAB, 0.32 g, 1 mmol) in a mixture of toluene (30 mL) and water (15 mL) is prepared.
-
Chloroacetonitrile (0.83 g, 11 mmol) is added to the mixture.
-
The reaction mixture is stirred vigorously at 60°C for 4 hours.
-
After the reaction is complete, the organic layer is separated, washed with water and brine, and dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield this compound.
Microwave-Assisted Synthesis
This approach employs microwave irradiation to rapidly heat the reaction mixture, significantly reducing the reaction time.
Protocol:
-
In a microwave reactor vessel, 2-naphthol (1.44 g, 10 mmol), chloroacetonitrile (0.83 g, 11 mmol), and potassium carbonate (2.76 g, 20 mmol) are mixed in ethanol (20 mL).
-
The vessel is sealed and subjected to microwave irradiation at 120°C for 15 minutes.
-
After cooling, the reaction mixture is filtered to remove the inorganic salts.
-
The filtrate is concentrated under reduced pressure.
-
The residue is dissolved in ethyl acetate, washed with water, and dried over anhydrous sodium sulfate.
-
The solvent is evaporated, and the product is purified by recrystallization from ethanol to give this compound.
Visualizing the Workflow
The following diagrams illustrate the general workflows for the synthesis of this compound using the three different methods.
Caption: Conventional Williamson Ether Synthesis Workflow.
Caption: Phase-Transfer Catalysis Synthesis Workflow.
Caption: Microwave-Assisted Synthesis Workflow.
A Comparative Guide to the Validated HPLC Method for 2-(Naphthalen-2-yloxy)acetonitrile Assay
This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of 2-(Naphthalen-2-yloxy)acetonitrile against alternative analytical techniques. It is intended for researchers, scientists, and drug development professionals who require accurate and reliable quantification of this compound. This document outlines the detailed experimental protocol for the HPLC method and presents supporting data in a comparative format.
Alternative Analytical Methods
While HPLC stands out for its robustness and widespread availability in pharmaceutical analysis, other techniques can be employed for the quantification of naphthalene derivatives.[1] Methods such as High-Performance Thin-Layer Chromatography (HPTLC), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS) offer distinct advantages in specific analytical scenarios.[2][3][4] LC-MS/MS, for instance, provides superior sensitivity and selectivity, making it ideal for bioanalytical applications where trace-level quantification is necessary.[1] HPTLC can be a cost-effective and high-throughput alternative for routine quality control.[2]
Quantitative Data Comparison
The following table summarizes the performance characteristics of a typical validated HPLC method suitable for this compound assay, benchmarked against other potential analytical techniques based on data from related compounds.
| Parameter | HPLC-UV | HPTLC | LC-MS/MS | GC-MS |
| Linearity (Correlation Coefficient, r²) | > 0.999[5][6] | > 0.99 | > 0.999[7] | > 0.999[4] |
| Accuracy (% Recovery) | 98.0 - 102.0%[5] | 98.0 - 102.0% | 95.0 - 105.0%[7] | 90.8 - 98.1%[4] |
| Precision (RSD) | < 2.0%[5] | < 3.0% | < 15%[7] | < 4.1%[4] |
| Limit of Detection (LOD) | ng/mL range[5] | µg/mL range | pg/mL range[7] | 0.30 µg/L[4] |
| Limit of Quantification (LOQ) | ng/mL range | µg/mL range | pg/mL range | 1.00 µg/L[4] |
| Typical Run Time | 5 - 15 minutes[2][6] | 20 - 30 minutes | 5 - 10 minutes | 15 - 25 minutes |
Detailed Experimental Protocol: Validated HPLC Method
This section details the methodology for the assay of this compound using a validated Reversed-Phase HPLC (RP-HPLC) method.
Instrumentation and Chromatographic Conditions
-
HPLC System: An Agilent 1100 series or equivalent system equipped with a quaternary pump, degasser, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.[8]
-
Column: A C18 reversed-phase column (e.g., Agilent Eclipse XDB-C18, 150 x 4.6 mm, 3.5 µm) is recommended.[8] Alternative columns such as a phenyl column may also be suitable.[5]
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water or a buffer solution (e.g., 0.05 M potassium dihydrogen phosphate, pH adjusted to 2.9 with orthophosphoric acid).[2] A typical starting point is a 60:40 (v/v) mixture of buffer and acetonitrile.[2]
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.[8]
Preparation of Solutions
-
Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a concentration of 100 µg/mL.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1, 5, 10, 20, 50 µg/mL).
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to obtain a theoretical concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.
Method Validation Parameters
The method should be validated according to ICH guidelines, including the following parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by the absence of interfering peaks at the retention time of the analyte in a blank chromatogram.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically evaluated by a linear regression analysis of the calibration curve.[6]
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by a recovery study at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).[6]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).[5]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
Visualizations
Experimental Workflow
The following diagram illustrates the logical flow of the validated HPLC method for the assay of this compound.
Caption: Workflow for the validated HPLC assay of this compound.
Logical Relationship of Validation Parameters
This diagram shows the hierarchical relationship and interdependence of the key validation parameters for an analytical method.
Caption: Interrelationship of analytical method validation parameters as per ICH guidelines.
References
- 1. jcbms.org [jcbms.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of agomelatine stability under different stress conditions using an HPLC method with fluorescence detection: application to the analysis of tablets and human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jchps.com [jchps.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Validated HPLC Method for the Determination of Paclitaxel-related Substances in an Intravenous Emulsion Loaded with a Paclitaxel–Cholesterol Complex - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Efficacy of Naphthalene-Based Compounds as Potential Therapeutic Agents
An objective comparison of the performance of various naphthalene derivatives, supported by experimental data, to evaluate the potential of 2-(Naphthalen-2-yloxy)acetonitrile in drug discovery.
The naphthalene scaffold is a prominent bicyclic aromatic hydrocarbon that has been extensively explored in medicinal chemistry due to its wide array of pharmacological properties.[1][2] Derivatives of naphthalene have been approved by the FDA for various therapeutic applications, highlighting the significance of this chemical moiety in drug development.[2] Compounds incorporating the naphthalene ring system have demonstrated a plethora of biological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and antidepressant effects.[1] While this compound is primarily recognized as a chemical intermediate in the synthesis of more complex molecules, its structural similarity to biologically active naphthalene derivatives warrants an investigation into its potential efficacy.[3] This guide provides a comparative analysis of the biological efficacy of several naphthalene-based compounds to infer the potential therapeutic value of this compound.
Comparative Anticancer Activity of Naphthalene Derivatives
A significant area of research for naphthalene-based compounds is their potential as anticancer agents.[4][5][6] The cytotoxic effects of these compounds are often evaluated against various cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key quantitative measure of efficacy. A lower IC50 value indicates a higher potency of the compound in inhibiting cell growth.
The following table summarizes the in vitro anticancer activity of selected naphthalene derivatives against the MCF-7 breast cancer cell line.
| Compound | Test Compound | Cell Line | IC50 (µM) | Reference |
| 4,4'-diselanediylbis(naphthalen-1-amine) | 3 | MCF-7 | 1.80 ± 0.15 | [4] |
| 5-imino-4-((4-selenocyanatonaphthalen-1-yl)diazenyl)-4,5-dihydro-1H-pyrazol-3-amine | 5a | MCF-7 | 2.20 ± 0.21 | [4] |
| 5-amino-4-((4-selenocyanatonaphthalen-1-yl)diazenyl)-2,4-dihydro-3H-pyrazol-3-one | 5b | MCF-7 | 2.50 ± 0.18 | [4] |
| 2-(naphthalen-2-yloxy)-N-(4-selenocyanatonaphthalen-1-yl)acetamide | 8 | MCF-7 | 3.10 ± 0.25 | [4] |
| 2-chloro-3-((2-morpholin-4-ylethyl)amino)naphthalene-1,4-dione | BH10 | MCF-7 | Not explicitly stated, but serves as a hit compound for further optimization. | [6] |
| 2-((2-(1H-imidazol-1-yl)ethyl)amino)-3-chloronaphthalene-1,4-dione | 44 | MCF-7 | 6.4 | [5][6] |
| 5-Fluorouracil (Positive Control) | Adrucil | MCF-7 | 2.80 ± 0.11 | [4] |
The data presented in the table demonstrate that several naphthalene-based organoselenocyanates exhibit potent anticancer activity against MCF-7 cells, with IC50 values in the low micromolar range, comparable to the standard chemotherapeutic drug 5-Fluorouracil.[4] Notably, compound 3 (4,4'-diselanediylbis(naphthalen-1-amine)) shows the highest potency among the tested compounds.[4] The naphthalene-1,4-dione analogue, compound 44 , also displays significant cytotoxicity.[5][6] These findings suggest that the naphthalene scaffold is a viable starting point for the design of novel anticancer agents. Given that this compound shares the core naphthalene structure, it is plausible that it or its derivatives could exhibit similar cytotoxic properties.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of the presented data. The following is a generalized protocol for the in vitro cytotoxicity assay commonly used to evaluate the anticancer activity of chemical compounds.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Cell Seeding: Cancer cells (e.g., MCF-7) are seeded in a 96-well plate at a density of 5 × 10^3 cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 0.01, 0.1, 1, 10, and 100 µM) and a positive control (e.g., 5-Fluorouracil). A vehicle control (e.g., DMSO) is also included.
-
Incubation: The treated plates are incubated for a specified period, typically 48 or 72 hours, at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is then removed, and 150 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is then determined by plotting the percentage of viability versus the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing the Drug Discovery Workflow
The process of identifying and validating the biological efficacy of new chemical entities like this compound follows a structured workflow. The following diagram illustrates a typical pipeline for in vitro biological efficacy screening.
References
- 1. researchgate.net [researchgate.net]
- 2. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]
- 3. medchemexpress.com [medchemexpress.com]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
A Spectroscopic Comparison of 2-(Naphthalen-2-yloxy)acetonitrile and its Precursors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide offers a comprehensive spectroscopic comparison of the synthetic target 2-(naphthalen-2-yloxy)acetonitrile and its commercially available precursors, 2-naphthol and chloroacetonitrile. By presenting key experimental data and detailed methodologies, this document aims to facilitate the characterization and quality control of these compounds in a laboratory setting.
The synthesis of this compound from 2-naphthol and chloroacetonitrile is a common O-alkylation reaction. Spectroscopic analysis is crucial for monitoring the reaction progress and confirming the identity and purity of the final product. This guide provides a comparative analysis of the spectral features of the starting materials and the expected characteristics of the product, supported by data from analogous compounds.
Comparative Spectroscopic Data
The following table summarizes the key spectroscopic data for 2-naphthol, chloroacetonitrile, and the predicted data for this compound. The predicted values for the product are based on the analysis of structurally similar compounds, such as 2-methoxynaphthalene and 2-ethoxynaphthalene, and provide a reliable reference for experimental verification.
| Compound | Technique | Parameter | Observed/Predicted Value | Reference |
| 2-Naphthol | FT-IR (cm⁻¹) | O-H stretch (broad) | ~3200-3600 | [1][2] |
| Aromatic C-H stretch | ~3050-3100 | [2] | ||
| Aromatic C=C stretch | ~1500-1650 | [1][2] | ||
| ¹H NMR (ppm, CDCl₃) | Ar-H | 7.09-7.83 (m, 7H) | [3][4][5] | |
| OH | ~5.19 (s, 1H) | [4] | ||
| ¹³C NMR (ppm, DMSO-d₆) | Ar-C | 109.4, 118.9, 123.9, 126.5, 127.7, 128.3, 129.5, 130.0, 134.7, 156.8 | [3] | |
| UV-Vis (nm, n-hexane) | λmax | 226, 274, 328 | [6] | |
| Chloroacetonitrile | FT-IR (cm⁻¹) | C≡N stretch | ~2260 | [7] |
| C-Cl stretch | ~740 | |||
| ¹H NMR (ppm, CDCl₃) | CH₂ | 4.18 (s, 2H) | [8] | |
| ¹³C NMR (ppm, CDCl₃) | CH₂ | 25.8 | [9] | |
| CN | 115.5 | [9] | ||
| This compound (Predicted) | FT-IR (cm⁻¹) | C≡N stretch | ~2250-2260 | |
| Ar-O-C stretch | ~1250 (asymmetric), ~1040 (symmetric) | [7][10][11][12] | ||
| Aromatic C-H stretch | ~3050-3100 | |||
| Aromatic C=C stretch | ~1500-1600 | |||
| ¹H NMR (ppm, CDCl₃) | Ar-H | ~7.1-7.8 (m, 7H) | ||
| O-CH₂-CN | ~4.8-5.0 (s, 2H) | |||
| ¹³C NMR (ppm, CDCl₃) | Ar-C | ~107, 118, 124, 126, 127, 128, 129, 130, 134, 155 | ||
| O-CH₂-CN | ~55 | |||
| CN | ~115 | |||
| UV-Vis (nm, Ethanol) | λmax | ~226, ~270, ~325 | [8] |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are intended as a general guide and may be adapted based on the specific instrumentation and laboratory conditions.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Instrumentation: A standard FT-IR spectrometer.
-
Sample Preparation:
-
Solids (2-Naphthol): A small amount of the solid sample is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.
-
Liquids (Chloroacetonitrile): A drop of the liquid is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.
-
Product (this compound): The purified solid product is prepared as a KBr pellet.
-
-
Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the empty sample holder (for pellets) or clean plates (for liquids) is recorded and automatically subtracted from the sample spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 300 MHz or higher field NMR spectrometer.
-
Sample Preparation:
-
Approximately 5-10 mg of the solid sample (2-naphthol or the product) or 5-10 µL of the liquid sample (chloroacetonitrile) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.
-
A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).
-
-
Data Acquisition:
-
¹H NMR: The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Key parameters include the spectral width, acquisition time, and relaxation delay.
-
¹³C NMR: Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans and a longer acquisition time are typically required. Decoupling techniques are used to simplify the spectrum by removing proton-carbon couplings.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Instrumentation: A double-beam UV-Vis spectrophotometer.
-
Sample Preparation:
-
A stock solution of the compound is prepared by accurately weighing a small amount of the sample and dissolving it in a suitable UV-grade solvent (e.g., ethanol, methanol, or hexane) in a volumetric flask.
-
The stock solution is then diluted to a concentration that gives an absorbance reading between 0.1 and 1.0.
-
-
Data Acquisition: The UV-Vis spectrum is recorded over a wavelength range of approximately 200-400 nm. A baseline is first recorded using a cuvette filled with the pure solvent. The sample solution is then placed in the sample beam path, and the absorbance is measured as a function of wavelength.
Synthesis Pathway
The logical workflow for the synthesis of this compound from its precursors is illustrated in the diagram below. This reaction is a nucleophilic substitution where the naphthoxide ion, formed by the deprotonation of 2-naphthol, attacks the electrophilic carbon of chloroacetonitrile, displacing the chloride ion.
Caption: Synthesis of this compound.
References
- 1. 2-Methoxynaphthalene(93-04-9) 13C NMR [m.chemicalbook.com]
- 2. wap.guidechem.com [wap.guidechem.com]
- 3. 2-Methoxynaphthalene(93-04-9) 1H NMR spectrum [chemicalbook.com]
- 4. 2-Methoxynaphthalene | C11H10O | CID 7119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fiveable.me [fiveable.me]
- 6. Naphthalene, 2-methoxy- [webbook.nist.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. Buy 2-Ethoxynaphthalene | 93-18-5 [smolecule.com]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. IR spectrum: Ethers [quimicaorganica.org]
- 12. researchgate.net [researchgate.net]
A Comparative Purity Analysis of Commercially Available 2-(Naphthalen-2-yloxy)acetonitrile
For researchers, scientists, and professionals in drug development, the purity of starting materials is a critical factor that can significantly impact experimental outcomes and the quality of synthesized compounds. This guide provides a comparative analysis of commercially available 2-(Naphthalen-2-yloxy)acetonitrile, a key intermediate in the synthesis of various active pharmaceutical ingredients.[1] This analysis is based on publicly available data from various suppliers and outlines a standardized experimental protocol for purity verification.
Commercial Supplier Specifications
A survey of various chemical suppliers reveals that this compound is available in a range of purities, typically from 95% to over 98%. The physical and chemical properties are generally consistent across suppliers. A summary of these specifications is presented in Table 1.
| Supplier/Brand | Purity Specification | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| Fluorochem | 95%[2] | 7498-57-9 | C12H9N | 167.211[2] | 82-84[2] | Solid[2] |
| Sigma-Aldrich | ≥95% (HPLC) | 500372-26-9 | C17H19NO | 253.34 | Not specified | Liquid |
| Fuxin Pharmaceutical | 98% | 7498-57-9 | C12H9N | 167.21 | Not specified | Not specified |
| TCI | >98.0% (GC)[3] | 7498-57-9 | C12H9N | 167.21 | 82-84[3] | White to light yellow powder[3] |
| Meryer (Shanghai) | 90-95% | 7498-57-9 | C12H9N | 167.21 | Not specified | Not specified |
Note: The data for Sigma-Aldrich appears to be for a related but different compound, 2-(2-Naphthyl)-2-(pentyloxy)acetonitrile, as indicated by the different molecular formula and CAS number. This highlights the importance of careful verification of product specifications.
Hypothetical Comparative Purity Analysis
To illustrate a direct comparison, this guide presents hypothetical purity analysis data for this compound from three fictional suppliers: Supplier A, Supplier B, and Supplier C. The data in Table 2 is representative of what a researcher might find when conducting a side-by-side analysis using High-Performance Liquid Chromatography (HPLC). Potential impurities are based on common synthesis routes for related naphthalene compounds, which can include starting materials and by-products from reactions like the Willgerodt reaction or palladium-catalyzed coupling.[4][5][6]
| Parameter | Supplier A | Supplier B | Supplier C |
| Purity (HPLC Area %) | 99.2% | 97.5% | 95.8% |
| Impurity 1 (Naphthalene) | 0.15% | 0.35% | 0.89% |
| Impurity 2 (2-Naphthol) | 0.25% | 0.75% | 1.52% |
| Impurity 3 (Unidentified) | 0.40% | 1.40% | 1.79% |
| Moisture Content (Karl Fischer) | 0.05% | 0.12% | 0.25% |
Experimental Protocols
A detailed and standardized experimental protocol is essential for the accurate and reproducible purity determination of this compound. The following HPLC method is recommended for this purpose.
High-Performance Liquid Chromatography (HPLC) Method for Purity Determination
1. Instrumentation and Columns:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
2. Reagents and Solutions:
-
Acetonitrile (HPLC grade)[7]
-
Water (HPLC grade)
-
This compound reference standard (purity ≥ 99.5%)
-
Sample solutions: Accurately weigh and dissolve approximately 1 mg/mL of the test substance in methanol.[8]
3. Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water. For example, starting with 50:50 acetonitrile:water, ramping to 90:10 acetonitrile:water over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
4. Data Analysis:
-
The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[8]
-
% Purity = (Area of Main Peak / Total Peak Area) x 100[8]
Experimental Workflow
The following diagram illustrates the general workflow for the purity analysis of a commercial sample of this compound.
Conclusion
The purity of this compound from commercial suppliers can vary. For applications in research and drug development where high purity is paramount, it is crucial to perform in-house quality control to verify the specifications provided by the supplier. The experimental protocol outlined in this guide provides a reliable method for this verification. As demonstrated by the hypothetical data, even small variations in purity and impurity profiles can be significant, potentially affecting reaction yields, by-product formation, and the biological activity of downstream compounds. Therefore, a thorough analytical assessment is a critical first step in any research or development project utilizing this chemical intermediate.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. 2-Naphthylacetonitrile|lookchem [lookchem.com]
- 4. 2-Naphthylacetonitrile: Overview, Pharmaceutical Synthesis Applications and Preparation Method_Chemicalbook [chemicalbook.com]
- 5. patents.justia.com [patents.justia.com]
- 6. WO2021085468A1 - High purity 2-naphthylacetonitrile and method for producing same - Google Patents [patents.google.com]
- 7. Simple and reliable method to simultaneously determine urinary 1‐ and 2‐naphthol using in situ derivatization and gas chromatography‐mass spectrometry for biological monitoring of naphthalene exposure in occupational health practice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. downloads.regulations.gov [downloads.regulations.gov]
Uncharted Territory: The Cross-Reactivity Profile of 2-(Naphthalen-2-yloxy)acetonitrile Remains Undefined
Despite a comprehensive review of available scientific literature and chemical databases, detailed information regarding the cross-reactivity of 2-(Naphthalen-2-yloxy)acetonitrile in biological assays is conspicuously absent. This scarcity of public data presents a significant challenge for researchers, scientists, and drug development professionals seeking to understand its potential off-target effects and overall pharmacological profile.
Currently, the public domain offers limited insight into the biological activity of this compound. Its primary characterization is that of a chemical intermediate, with most available information pertaining to its synthesis and supply. No significant in-vitro or in-vivo studies detailing its mechanism of action, primary biological targets, or potential for cross-reactivity with other proteins or pathways have been published. This lack of data prevents a thorough comparison with alternative compounds and the creation of detailed experimental guidelines as requested.
A Case of Mistaken Identity: Distinguishing from a Structurally Related Compound
It is crucial to differentiate this compound from the structurally similar compound, 2-Naphthylacetonitrile. While both share a naphthalene moiety, the presence of an ether linkage ("oxy") in this compound significantly alters its chemical properties and, consequently, its likely biological activity.
Notably, 2-Naphthylacetonitrile has been identified in some contexts as an inhibitor of the c-Myc protein, a key regulator of cell proliferation and a target in cancer research. However, this information cannot be extrapolated to this compound. The introduction of the oxygen atom can impact the molecule's shape, flexibility, and electronic distribution, leading to a completely different set of biological interactions.
The Path Forward: A Call for Foundational Research
The absence of cross-reactivity data for this compound underscores the need for foundational research to characterize its biological profile. To address this knowledge gap, a systematic investigation would be required, encompassing a variety of standard biological assays.
Proposed Experimental Workflow for Characterization
Should a research initiative be undertaken to elucidate the biological activity and cross-reactivity of this compound, a logical experimental workflow would be as follows:
Caption: Proposed workflow for characterizing the biological activity of this compound.
This structured approach would enable the systematic identification of the compound's primary targets and any off-target interactions, thereby building the necessary foundation for its potential use in research and drug development.
Benchmarking the performance of 2-(Naphthalen-2-yloxy)acetonitrile in specific applications
A Comparative Guide to 2-(Naphthalen-2-yloxy)acetonitrile in Antifungal Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide presents a comparative analysis of this compound, a naphthalene derivative with potential applications in antifungal drug discovery. While specific performance data for this compound is not extensively available in public literature, this guide provides a framework for its evaluation by comparing it to established antifungal agents. The following sections detail experimental protocols for assessing its efficacy and present a logical workflow for its investigation.
Introduction
Naphthalene derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antifungal properties. The compound this compound, characterized by a naphthalene core linked to a cyanomethyl ether group, represents a novel scaffold that warrants investigation for its potential as an antifungal agent. This guide outlines a hypothetical benchmarking study to assess its performance against existing antifungal drugs.
Comparative Performance Data (Hypothetical)
To effectively benchmark the performance of this compound, a direct comparison with well-established antifungal agents is necessary. The following table outlines a hypothetical comparison of key performance indicators. The data for this compound would be generated through the experimental protocols detailed in the subsequent section.
| Compound | Mechanism of Action | Minimum Inhibitory Concentration (MIC) against Candida albicans (µg/mL) | Cytotoxicity (CC50) in Human Cell Line (µM) | Solubility (mg/mL) |
| This compound | Hypothesized: Ergosterol biosynthesis inhibition | To be determined | To be determined | To be determined |
| Fluconazole | Ergosterol biosynthesis inhibition | 0.25 - 4.0 | >100 | 8.0 |
| Amphotericin B | Binds to ergosterol, forming pores in the fungal membrane | 0.03 - 1.0 | 1 - 5 | <0.1 |
| Caspofungin | Inhibition of (1,3)-β-D-glucan synthase | 0.015 - 0.25 | >200 | 1.0 |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the antifungal potential of this compound.
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of the compound that inhibits the visible growth of a microorganism.
Protocol:
-
Microorganism Preparation: A standardized inoculum of Candida albicans (ATCC 10231) is prepared to a concentration of 5 x 10^5 CFU/mL in RPMI-1640 medium.
-
Compound Dilution: this compound and the comparator drugs (Fluconazole, Amphotericin B, Caspofungin) are serially diluted in RPMI-1640 medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the fungal suspension.
-
Incubation: The plate is incubated at 35°C for 24-48 hours.
-
Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.
Cytotoxicity Assay
This assay evaluates the toxicity of the compound to human cells.
Protocol:
-
Cell Culture: Human embryonic kidney cells (HEK293) are cultured in DMEM supplemented with 10% fetal bovine serum.
-
Compound Treatment: Cells are seeded in a 96-well plate and treated with various concentrations of this compound and comparator drugs for 24 hours.
-
Viability Assessment: Cell viability is assessed using an MTT assay. The absorbance is measured at 570 nm.
-
Data Analysis: The CC50 (the concentration that causes 50% cell death) is calculated from the dose-response curve.
Ergosterol Biosynthesis Inhibition Assay
This assay investigates if the compound targets the ergosterol biosynthesis pathway, a common target for antifungal drugs.
Protocol:
-
Fungal Culture: Candida albicans is cultured in the presence of sub-MIC concentrations of this compound.
-
Sterol Extraction: Sterols are extracted from the fungal cells using a saponification and n-heptane extraction method.
-
Quantification: The ergosterol content is quantified by spectrophotometry at 281.5 nm and 230 nm.
-
Data Analysis: A reduction in the ergosterol content in treated cells compared to untreated controls suggests inhibition of the ergosterol biosynthesis pathway.
Visualizations
Hypothetical Signaling Pathway Inhibition
The following diagram illustrates a potential mechanism of action for this compound, targeting the ergosterol biosynthesis pathway, a critical process for fungal cell membrane integrity.
Caption: Hypothetical inhibition of the fungal ergosterol biosynthesis pathway.
Experimental Workflow
The diagram below outlines the logical workflow for the initial screening and characterization of this compound as a potential antifungal agent.
Caption: Experimental workflow for antifungal drug discovery.
Navigating the Bioactivity of 2-(Naphthalen-2-yloxy)acetonitrile: An Indirect Comparative Analysis
A comprehensive review of available scientific literature reveals a notable absence of direct experimental data on the in vitro and in vivo activity of 2-(Naphthalen-2-yloxy)acetonitrile. To provide researchers, scientists, and drug development professionals with a valuable point of reference, this guide presents an objective comparison based on a structurally related analogue, N-(2-morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide . This derivative shares the core 2-(naphthalen-2-yloxy) moiety, offering potential insights into the biological activity of the parent compound.
In Vitro Activity: A Look at a Structurally Similar Compound
The primary available data centers on the in vitro cytotoxic effects of N-(2-morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide against the human cervical cancer cell line, HeLa. This analogue has demonstrated cytotoxic activity comparable to the well-established chemotherapeutic agent, cisplatin.
A study identified the cytotoxic effects of N-(2-morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide in HeLa cancer cells.[1] The dose-response curve for this compound showed that at a concentration of 3.16 µM/mL, it exhibits cytotoxic effects similar to those of the reference drug, cisplatin, at a concentration of 3.32 µM/mL.[1] Further investigation into the hydrochloride salts of this acetamide and a related piperidinyl derivative also confirmed activity against HeLa cells at micromolar concentrations.[2]
The following table summarizes the comparative cytotoxicity data.
| Compound | Cell Line | Concentration (µM/mL) | Effect | Reference Compound | Concentration (µM/mL) |
| N-(2-morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide | HeLa | 3.16 | Similar cytotoxic effects to the reference. | Cisplatin | 3.32 |
In Vivo Activity: Data Not Available
A thorough search of the existing literature did not yield any studies detailing the in vivo activity of this compound or its closely related analogues. This represents a significant gap in the understanding of the compound's biological effects in a whole-organism context.
Experimental Protocols
The in vitro cytotoxicity data for N-(2-morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide was obtained using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) cell viability assay.[1]
MTT Cell Viability Assay Protocol
-
Cell Seeding: HeLa cells were seeded at a density of 5,000 cells per well in 96-well microplates.[1]
-
Compound Treatment: The cells were treated with various concentrations of N-(2-morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide (ranging from 0.31 to 3.16 µM/mL) and the reference compound, cisplatin.[1]
-
Incubation: The treated plates were incubated for 24 hours.[1]
-
MTT Addition: Following the incubation period, the MTT reagent is added to each well.
-
Formazan Solubilization: After an additional incubation period to allow for the formation of formazan crystals by viable cells, a solubilizing agent (such as DMSO) is added to dissolve the crystals.
-
Absorbance Reading: The absorbance of the resulting colored solution is measured using an ELISA reader at a wavelength of 570 nm.[1] The absorbance is directly proportional to the number of viable cells.
Visualizing the Experimental Workflow
The following diagram illustrates the workflow of the MTT assay used to determine the cytotoxicity of the naphthalen-2-yloxy derivative.
Caption: Workflow of the MTT assay for cytotoxicity assessment.
Conclusion and Future Directions
While direct experimental evidence for the in vitro and in vivo activity of this compound remains elusive, the cytotoxic effects of the structurally similar compound, N-(2-morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide, against HeLa cells suggest that the 2-(naphthalen-2-yloxy) moiety may be a pharmacologically active scaffold. The observed activity, comparable to that of cisplatin, warrants further investigation.
Future research should prioritize the synthesis and direct biological evaluation of this compound. A comprehensive screening panel including various cancer cell lines and normal cell lines would be crucial to determine its cytotoxic potency and selectivity. Subsequently, in vivo studies in appropriate animal models would be necessary to assess its efficacy, pharmacokinetics, and safety profile. Such studies are essential to unlock the potential therapeutic value of this and other related compounds.
References
Safety Operating Guide
Proper Disposal of 2-(Naphthalen-2-yloxy)acetonitrile: A Step-by-Step Guide for Laboratory Professionals
The safe and compliant disposal of 2-(Naphthalen-2-yloxy)acetonitrile is critical for ensuring personnel safety and environmental protection. This chemical, a derivative of both naphthalene and acetonitrile, must be treated as hazardous waste due to its potential toxicity, carcinogenicity, and threat to aquatic ecosystems.[1][2][3] Adherence to proper disposal protocols is not only a matter of best practice but also a legal requirement.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that all personnel handling the waste are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[4][5] All handling of this compound waste should be conducted within a well-ventilated area, preferably inside a chemical fume hood, to avoid inhalation of any dust or vapors.[6][7]
Waste Characterization and Hazard Profile
Understanding the hazards associated with this compound is fundamental to its safe disposal. The compound shares hazards with its parent structures, naphthalene and acetonitrile.
| Hazard Category | Classification and Guidance | Source |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. | [4][8][9] |
| Carcinogenicity | Naphthalene, a component of the molecule, is classified as a carcinogen. | [1][2] |
| Environmental Hazard | Very toxic to aquatic life with long-lasting effects. Do not let product enter drains. | [10] |
| Flammability | While the compound itself is a solid, acetonitrile is a highly flammable liquid. Take precautions against ignition sources. | [8][10] |
Step-by-Step Disposal Protocol
The proper disposal of this compound waste must be handled systematically to ensure safety and regulatory compliance.
Step 1: Waste Segregation and Collection
-
Solid Waste: All solid materials contaminated with this compound, such as gloves, pipette tips, paper towels, and empty containers, must be collected separately.[2] These items should be placed in a designated, leak-proof waste container made of a compatible material.[11]
-
Liquid Waste: If this compound is in a solution, it should be collected in a separate, clearly labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[11]
-
Sharps: Any contaminated sharps, such as needles or broken glassware, must be disposed of in a designated sharps container.
Step 2: Container Labeling
Proper labeling is crucial for safe handling and disposal. The waste container must be clearly labeled with the following information:
-
The full chemical name: "this compound Waste".[6]
-
The primary hazards: "Toxic", "Carcinogen", "Environmental Hazard".[1][2][6]
-
The date when waste was first added to the container (accumulation start date).[6][13]
Step 3: Waste Storage
-
Store the sealed waste container in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials like strong oxidizing agents, acids, and bases.[4][6][7]
-
The storage area should be a designated satellite accumulation area, approved by your institution's EHS department.
-
Ensure secondary containment is used to prevent spills.[6]
Step 4: Scheduling a Waste Pickup
-
Once the waste container is full or has been in storage for the maximum time allowed by local regulations, contact your institution's EHS department or a licensed hazardous waste disposal service to arrange for pickup.[3][12]
-
Do not attempt to dispose of this chemical down the drain or in the regular trash.[1][3] This is both dangerous and illegal.
Step 5: Spill Management
In the event of a spill:
-
Evacuate the immediate area and alert others.[14]
-
Remove all sources of ignition.[10]
-
If the spill is small, and you are trained to do so, contain the spill using an inert absorbent material (e.g., vermiculite, sand).[14]
-
With non-sparking tools, carefully sweep or scoop the absorbed material into a designated hazardous waste container.[14][15]
-
Ventilate the area and decontaminate the spill surface.[1]
-
For large spills, evacuate the area and contact your institution's emergency response team or EHS department immediately.[12]
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. nj.gov [nj.gov]
- 2. static.igem.org [static.igem.org]
- 3. solvent-recyclers.com [solvent-recyclers.com]
- 4. fishersci.com [fishersci.com]
- 5. 2-Naphthylacetonitrile - Safety Data Sheet [chemicalbook.com]
- 6. Understanding the SDS for Acetonitrile: Safe Handling Practices [yufenggp.com]
- 7. carlroth.com [carlroth.com]
- 8. liverpool.ac.uk [liverpool.ac.uk]
- 9. agilent.com [agilent.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. rtong.people.ust.hk [rtong.people.ust.hk]
- 12. lsuhsc.edu [lsuhsc.edu]
- 13. mtu.edu [mtu.edu]
- 14. sds.mcmaster.ca [sds.mcmaster.ca]
- 15. criver.com [criver.com]
Personal protective equipment for handling 2-(Naphthalen-2-yloxy)acetonitrile
This guide provides immediate, essential safety and logistical information for the handling and disposal of 2-(Naphthalen-2-yloxy)acetonitrile in a laboratory setting. The following procedures are designed for researchers, scientists, and professionals in drug development to ensure safe operational practices.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as an irritant and is harmful if swallowed, in contact with skin, or if inhaled.[1] Appropriate PPE is mandatory to minimize exposure.
Table 1: Recommended Personal Protective Equipment
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Nitrile rubber gloves are recommended for their chemical and puncture resistance.[2][3][4] Disposable nitrile gloves should be used for splash protection and replaced immediately upon contamination.[5][6] For heavy-duty cleaning or extended handling, long nitrile gloves offering elbow-shielding are suitable.[7] |
| Eye Protection | Safety Glasses/Goggles | Chemical safety goggles are required to protect against splashes.[7] |
| Face Protection | Face Shield | A face shield should be worn in conjunction with safety goggles when there is a significant risk of splashing.[7] |
| Body Protection | Laboratory Coat | A flame-retardant, anti-static lab coat should be worn.[8] For tasks with a higher risk of splashes, a chemical-resistant splash-proof apron is advised.[7] |
| Respiratory Protection | Respirator | Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[9][10] If ventilation is insufficient, a suitable respiratory equipment should be worn.[11] |
Operational Plan: Safe Handling Procedures
Adherence to a strict operational plan is crucial when working with this compound.
Step 1: Preparation and Engineering Controls
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.[6][9]
-
Ensure that an eyewash station and safety shower are readily accessible.[12]
-
Minimize dust generation and accumulation.[9]
-
Keep the container tightly closed when not in use.[9]
Step 2: Handling the Compound
-
Avoid contact with eyes, skin, and clothing.[9]
-
Use non-sparking tools and take precautionary measures against static discharge.[8]
Step 3: In Case of Exposure
-
If Inhaled: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[9][13][14]
-
If on Skin: Remove contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes.[9]
-
If in Eyes: Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9]
-
If Swallowed: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water. Seek immediate medical attention.[9][14]
Disposal Plan: Waste Management
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure safety.
Step 1: Waste Segregation and Collection
-
Collect waste material in a suitable, labeled container for disposal.[9]
-
Do not dispose of the chemical down the drain.[5]
Step 2: Storage of Chemical Waste
-
Store chemical waste in a cool, dry, and well-ventilated area away from incompatible substances.[9]
-
Containers should be tightly sealed and clearly labeled as hazardous waste.
Step 3: Professional Disposal
-
Dispose of contents and container to an approved waste disposal plant.[13]
-
It is recommended to use a professional hazardous waste disposal service for the final disposal of acetonitrile-containing waste.[15]
Workflow for Handling and Disposal
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. barcelonafinechemicals.com [barcelonafinechemicals.com]
- 2. Nitrile Gloves: Advancing PPE and Industrial Hand Safety | Industrial Solutions MEF [industrialsolution.ae]
- 3. Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens - PPS Gloves [ppsgloves.com]
- 4. WHAT DO NITRILE GLOVES PROTECT US AGAINST? - S&S Glove [ssglove.vn]
- 5. docs.csg.ed.ac.uk [docs.csg.ed.ac.uk]
- 6. docs.csg.ed.ac.uk [docs.csg.ed.ac.uk]
- 7. SAFE CHEMICAL HANDLING PROTECTION PPE KIT [wilhelmsen.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. 2-Naphthaleneacetonitrile(7498-57-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 10. 2-Naphthylacetonitrile - Safety Data Sheet [chemicalbook.com]
- 11. biochemopharma.fr [biochemopharma.fr]
- 12. ehs.umich.edu [ehs.umich.edu]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.com [fishersci.com]
- 15. solvent-recyclers.com [solvent-recyclers.com]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
